Technical Documentation Center

(1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride
  • CAS: 2031241-93-5

Core Science & Biosynthesis

Foundational

Stereochemistry and 3D conformation of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride

An In-Depth Technical Guide to the Stereochemistry and 3D Conformation of (1R)-1-methyl-2,3-dihydro-1H-isoindole Hydrochloride Abstract The precise three-dimensional structure of a pharmaceutical agent is fundamental to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereochemistry and 3D Conformation of (1R)-1-methyl-2,3-dihydro-1H-isoindole Hydrochloride

Abstract

The precise three-dimensional structure of a pharmaceutical agent is fundamental to its interaction with biological targets. This guide provides a comprehensive technical overview of the analytical methodologies required to unequivocally determine the absolute stereochemistry and preferred 3D conformation of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride (CAS 2031241-93-5), a chiral isoindoline derivative.[1] Isoindoline scaffolds are prevalent in numerous biologically active compounds, making a thorough understanding of their stereochemical features critical for drug development professionals.[2][3][4] This document details an integrated strategy employing advanced spectroscopic and computational techniques, moving beyond a simple listing of procedures to explain the causal-driven choices that ensure data integrity and a self-validating analytical system.

Introduction: The Imperative of Stereochemical and Conformational Fidelity

(1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride is a chiral secondary amine built upon the 2,3-dihydro-1H-isoindole (isoindoline) heterocyclic system. The presence of a stereocenter at the C1 position dictates that the molecule exists as a pair of enantiomers. In pharmaceutical sciences, it is a well-established principle that enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[5] Therefore, verifying the absolute configuration of the intended (1R) enantiomer and understanding its conformational behavior are not merely characterization exercises; they are prerequisites for rational drug design, ensuring safety, efficacy, and reproducibility.

This guide outlines a multi-pronged approach to establish the following:

  • Absolute Stereochemistry: Unambiguously confirming the '(R)' configuration at the C1 stereocenter.

  • 3D Conformation: Elucidating the preferred spatial arrangement of the molecule in both solution and solid states, with a focus on the isoindoline ring pucker and methyl group orientation.

We will explore a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), Single Crystal X-ray Diffraction (SCXRD), and computational modeling.

Part 1: Determination of Absolute Stereochemistry

The primary objective is to confirm that the molecule in hand is indeed the (1R) enantiomer. While a chiral synthesis may be designed to produce a specific enantiomer, independent analytical verification is essential.

Methodology I: Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] Enantiomers produce mirror-image VCD spectra, making it a powerful tool for absolute configuration assignment without the need for crystallization.[7]

Expertise & Causality: We select VCD as a primary method because it provides a direct spectroscopic fingerprint of the molecule's absolute configuration in the solution state, which is often more biologically relevant than the solid state. Its strength lies in the comparison of an experimental spectrum to a computationally predicted spectrum, creating a robust, self-validating system.[5][8]

Experimental Protocol: VCD Analysis

  • Sample Preparation: Dissolve 5-10 mg of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 0.1 M. The solvent must be transparent in the IR region of interest (typically 2000-900 cm⁻¹).

  • Data Acquisition:

    • Acquire the VCD and standard IR absorption spectra using a dedicated VCD spectrometer.

    • Set the spectral resolution to at least 4 cm⁻¹.

    • Collect data for a sufficient duration (e.g., 2-4 hours) to achieve an adequate signal-to-noise ratio.

  • Computational Modeling:

    • Using a quantum chemistry software package (e.g., Gaussian), perform a conformational search for the (1R) enantiomer using a method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

    • For the lowest energy conformer (or a Boltzmann-weighted average of low-energy conformers), calculate the theoretical IR and VCD spectra.

  • Data Comparison:

    • Overlay the experimental VCD spectrum with the calculated VCD spectrum for the (1R) enantiomer.

    • A positive match, where the signs and relative intensities of the major VCD bands correspond, confirms the absolute configuration as (1R).

    • If the experimental spectrum is a mirror image of the calculated spectrum, the sample is the (1S) enantiomer.

VCD_Workflow cluster_exp Experimental cluster_comp Computational Sample Prepare Sample (5-10 mg in CDCl3) VCD_Spec Acquire VCD/IR Spectra Sample->VCD_Spec Compare Compare Spectra (Experimental vs. Calculated) VCD_Spec->Compare Model Build (1R) Model DFT_Opt DFT Conformational Search & Optimization Model->DFT_Opt Calc_Spec Calculate Theoretical VCD/IR Spectra DFT_Opt->Calc_Spec Calc_Spec->Compare Result Assign Absolute Configuration Compare->Result

Figure 1: Workflow for VCD-based absolute configuration determination.

Part 2: 3D Conformational Analysis

With the absolute configuration confirmed, the next critical step is to determine the molecule's preferred three-dimensional shape. This involves defining the puckering of the five-membered isoindoline ring and the orientation of the C1-methyl group. The isoindoline ring, being a fused pyrrolidine system, is non-planar and typically adopts either an envelope or twist conformation to minimize steric and torsional strain.[9][10]

Methodology I: Advanced NMR Spectroscopy (Solution-State)

NMR spectroscopy provides a detailed picture of the molecule's average conformation in solution.

Expertise & Causality: We use a combination of two NMR techniques. 2D Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY) identifies protons that are close in space (< 5 Å), providing qualitative distance restraints.[11][12] Measurement of vicinal proton-proton coupling constants (³JHH) allows for the calculation of dihedral angles via the Karplus equation, yielding quantitative angular restraints.[13][14] This dual approach provides a robust, cross-validated conformational model.

Experimental Protocol: NMR Conformational Analysis

  • Sample Preparation: Prepare a high-purity, concentrated (~10-20 mg/mL) sample in a suitable deuterated solvent. Ensure the sample is free of paramagnetic impurities.[15]

  • 1D ¹H NMR: Acquire a high-resolution 1D proton spectrum to assign all resonances and measure the ³JHH coupling constants with high accuracy.

  • 2D NOESY/ROESY:

    • Acquire a phase-sensitive 2D NOESY (for small molecules, MW < 600) or ROESY spectrum.[12] A ROESY experiment is often preferred as it avoids the complication of zero-crossing NOEs for intermediate-sized molecules.

    • Use a mixing time appropriate for small molecules (e.g., 300-800 ms).

    • Process the data and identify key cross-peaks. For (1R)-1-methyl-2,3-dihydro-1H-isoindole, critical NOEs would be between the methyl protons (H₃-C-CH₃) and protons on the isoindoline ring (e.g., H1, H3).

  • Data Interpretation:

    • NOE Analysis: The presence of a strong NOE between the methyl protons and the H1 proton would indicate a pseudo-axial orientation of the methyl group. Conversely, stronger NOEs to the H3 protons might suggest a pseudo-equatorial orientation.

    • Karplus Equation Analysis: The Karplus equation (J(φ) = Acos²φ + Bcosφ + C) relates the observed ³JHH coupling constant to the dihedral angle (φ) between the coupled protons.[16] By measuring the coupling constants between H1 and the two H3 protons, their respective dihedral angles can be estimated, defining the puckering of the five-membered ring.

Parameter Observation Structural Implication
NOE (CH₃ ↔ H1) Strong cross-peakProximity suggests a pseudo-axial orientation of the methyl group.
NOE (CH₃ ↔ H3) Weak or absent cross-peakConsistent with a pseudo-axial methyl group.
³J(H1, H3α) Large (~8-10 Hz)Suggests a dihedral angle near 180° (anti-periplanar).
³J(H1, H3β) Small (~2-4 Hz)Suggests a dihedral angle near 60° (gauche).

Table 1: Hypothetical NMR data and corresponding structural interpretations for a preferred conformation of (1R)-1-methyl-2,3-dihydro-1H-isoindole.

Methodology II: Single Crystal X-ray Diffraction (SCXRD) (Solid-State)

SCXRD provides an unambiguous, high-resolution snapshot of the molecule's conformation in the crystalline solid state.[17][18]

Expertise & Causality: While solution-state conformation is often more relevant to biological activity, a crystal structure provides the "gold standard" for molecular geometry. It yields precise bond lengths, bond angles, and torsional angles that can be used to validate and refine the models derived from NMR and computational studies.

Protocol: Single Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of suitable quality (typically > 0.1 mm in all dimensions) from the hydrochloride salt. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure. For a known chiral synthesis, the (1R) configuration can be fixed. If not, the absolute structure can be determined using anomalous dispersion effects (Flack parameter).

  • Data Analysis: Analyze the refined structure to extract key geometric parameters. The conformation of the five-membered isoindoline ring can be precisely described as an envelope (with one atom out of the plane of the other four) or a twist (with two atoms out of the plane).[9]

Parameter Hypothetical Value
Bond Length (C1-N2) 1.48 Å
Bond Angle (C1-N2-C3) 109.5°
Torsion Angle (N2-C1-C7a-C4) -25.3°
Ring Conformation C1-endo Envelope
Methyl Orientation Pseudo-axial

Table 2: Example of quantitative data derived from a hypothetical SCXRD experiment.

Methodology III: Computational Chemistry

Computational modeling serves as the crucial link between experimental techniques, helping to rationalize observed data and explore the conformational energy landscape.[19]

Expertise & Causality: A multi-technique experimental approach generates a large amount of data. Computational chemistry is essential to synthesize this information into a coherent model. By calculating the relative energies of different possible conformations (e.g., envelope vs. twist, axial vs. equatorial methyl), we can predict the most stable structures and see how well they align with the NMR and SCXRD findings. This integrated approach provides the highest level of confidence in the final conformational assignment.

Integrated_Approach cluster_exp Experimental Data cluster_comp Computational Modeling NMR NMR (NOEs, J-couplings) Validation Validation & Refinement NMR->Validation SCXRD SCXRD (Solid-State Structure) SCXRD->Validation Conf_Search Conformational Search (DFT) Energy_Calc Relative Energy Calculation Conf_Search->Energy_Calc Energy_Calc->Validation Final_Model Final 3D Model (Solution & Solid State) Validation->Final_Model

Sources

Exploratory

Elucidating the Mechanism of Action for (1R)-1-methyl-2,3-dihydro-1H-isoindole Hydrochloride Derivatives: A Technical Guide

An in-depth technical guide by a Senior Application Scientist. Abstract: The 2,3-dihydro-1H-isoindole (isoindoline) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract: The 2,3-dihydro-1H-isoindole (isoindoline) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, making it an ideal framework for designing selective ligands for various biological targets. This guide focuses on derivatives of (1R)-1-methyl-2,3-dihydro-1H-isoindole, exploring their primary hypothesized mechanism of action as modulators of dopaminergic signaling, with a particular focus on the Dopamine D3 receptor. We will also investigate a probable secondary mechanism—inhibition of monoamine oxidase (MAO) enzymes—based on structural analogy to known inhibitors. This document provides the theoretical basis for these mechanisms and detailed experimental protocols for their validation, designed for researchers in drug discovery and development.

The Isoindoline Scaffold: A Framework for CNS-Targeted Agents

The isoindoline nucleus is a versatile heterocyclic motif found in natural products and synthetic pharmaceuticals.[2][3] Its structural similarity to key neurotransmitters, such as dopamine and serotonin, has made it a focal point for the development of agents targeting the central nervous system (CNS). The introduction of a methyl group at the C1 position, particularly with a defined (R)-stereochemistry, creates a chiral center that can significantly enhance binding affinity and selectivity for a specific biological target by establishing precise stereospecific interactions within a receptor's binding pocket.

Based on a comprehensive review of existing literature, derivatives of this scaffold are prime candidates for modulating aminergic systems. Specifically, two primary hypotheses for their mechanism of action emerge:

  • Hypothesis A (Primary): Direct antagonism of G-protein coupled receptors (GPCRs), specifically the Dopamine D3 receptor (D3R).

  • Hypothesis B (Secondary):- Enzyme inhibition, specifically of Monoamine Oxidase B (MAO-B).

This guide will detail the experimental workflows required to test both hypotheses, providing a self-validating system to confirm the precise molecular mechanism.

Primary Hypothesized Mechanism: Dopamine D3 Receptor Antagonism

The Dopamine D3 receptor, a member of the D2-like family of GPCRs, is predominantly expressed in the limbic regions of the brain and is implicated in cognition, motivation, and emotion. Its dysregulation is associated with substance abuse and schizophrenia, making it a key therapeutic target. Research has shown that novel 5-substituted-2,3-dihydro-1H-isoindoles can be designed as potent and highly selective D3 receptor antagonists.[4][5]

Mechanism of D3 Receptor Signaling

The D3 receptor is a Gi/o-coupled receptor. Upon binding of an agonist, it triggers a conformational change that leads to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. An antagonist, such as a (1R)-1-methyl-2,3-dihydro-1H-isoindole derivative, would bind to the receptor but fail to induce this conformational change, thereby blocking the downstream signaling cascade initiated by an agonist like dopamine.

D3_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular D3R Dopamine D3 Receptor G_protein Gi/o Protein (αβγ) D3R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Conversion Blocked G_protein->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D3R Binds & Activates Antagonist Isoindole Derivative (Antagonist) Antagonist->D3R Binds & Blocks ATP ATP ATP->AC

Caption: D3 Receptor (Gi-coupled) signaling pathway and antagonist action.

Experimental Validation: Target Engagement & Functional Activity

To validate D3 receptor antagonism, a two-step experimental process is required: first, confirming direct binding to the receptor (target engagement), and second, demonstrating the functional consequence of that binding (antagonism).

Assay_Workflow cluster_Binding Step 1: Target Engagement (Binding Assay) cluster_Functional Step 2: Functional Consequence (cAMP Assay) B1 Prepare membranes from cells expressing D3R B2 Incubate membranes with radioligand (e.g., [3H]spiperone) & test compound B1->B2 B3 Separate bound from free radioligand (Filtration) B2->B3 B4 Quantify bound radioactivity (Scintillation Counting) B3->B4 B5 Calculate Ki value B4->B5 F5 Calculate IC50 value F1 Culture cells expressing D3R F2 Pre-incubate cells with test compound (antagonist) F1->F2 F3 Stimulate with D3 agonist (e.g., quinpirole) in the presence of forskolin F2->F3 F4 Lyse cells and measure cAMP levels (e.g., HTRF) F3->F4 F4->F5

Caption: Experimental workflow for validating D3 receptor antagonism.

  • Objective: To determine the binding affinity (Ki) of the isoindole derivative for the human D3 receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human D3 receptor.

    • Radioligand: [³H]Spiperone (a non-selective D2/D3 ligand).

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well plates, glass fiber filters, scintillation fluid.

  • Methodology:

    • Add 50 µL of assay buffer containing the test compound (isoindole derivative) at various concentrations (e.g., 0.1 nM to 10 µM) to wells of a 96-well plate.

    • Add 50 µL of [³H]Spiperone at a final concentration equal to its Kd for the D3 receptor.

    • Add 100 µL of the D3 receptor-expressing cell membrane preparation (e.g., 10-20 µg protein/well).

    • Incubate for 60 minutes at room temperature.

    • Rapidly filter the plate contents through glass fiber filters using a cell harvester to separate bound and free radioligand.

    • Wash filters three times with ice-cold assay buffer.

    • Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Compound IDTargetRadioligandKi (nM)Selectivity (D2/D3)Source
Derivative 19Dopamine D3[³H]Spiperone5.0>100-fold[4][5]
Test CompoundDopamine D3[³H]SpiperoneExperimentalExperimental-
Test CompoundDopamine D2[³H]SpiperoneExperimentalExperimental-

Secondary Hypothesized Mechanism: Monoamine Oxidase-B Inhibition

Structurally related compounds, such as 2,3-dihydro-1H-inden-1-amines, are known to be selective inhibitors of Monoamine Oxidase B (MAO-B).[6][7] MAO-B is a key enzyme in the brain responsible for the degradation of dopamine. Its inhibition increases synaptic dopamine levels and is a validated therapeutic strategy for Parkinson's disease.[7][8] Given the structural similarities, it is scientifically prudent to evaluate (1R)-1-methyl-2,3-dihydro-1H-isoindole derivatives for MAO inhibitory activity.

Mechanism of MAO-B Inhibition

MAO-B catalyzes the oxidative deamination of monoamines. An inhibitor binds to the active site of the enzyme, preventing dopamine from being metabolized. This leads to an accumulation of dopamine in the presynaptic neuron, making more available for vesicular packaging and release.

Experimental Validation: Enzyme Inhibition Assay

A direct, cell-free enzyme activity assay is the gold standard for confirming MAO inhibition.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the isoindole derivative against human MAO-B.

  • Materials:

    • Recombinant human MAO-B enzyme.

    • Substrate: Kynuramine.

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Positive Control: Selegiline (a known selective MAO-B inhibitor).

    • 96-well black microplate, fluorescence plate reader.

  • Methodology:

    • Add 50 µL of assay buffer containing the test compound at various concentrations to the wells of a 96-well plate.

    • Add 25 µL of recombinant human MAO-B enzyme solution and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the kynuramine substrate.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 50 µL of 1N NaOH.

    • Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader (Excitation: 320 nm, Emission: 380 nm).

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration to determine the IC₅₀ value.

    • Repeat the assay using MAO-A to determine selectivity.

Compound IDTargetIC₅₀ (µM)Selectivity (MAO-A/MAO-B)Source
SelegilineMAO-B~0.01>100-foldLiterature
Inden-amine L4MAO-B0.11Selective[6]
Test CompoundMAO-BExperimentalExperimental-
Test CompoundMAO-AExperimentalExperimental-

Conclusion and Forward Path

This guide outlines a logical, evidence-based approach to characterizing the mechanism of action for (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride derivatives. The primary hypothesis points towards Dopamine D3 receptor antagonism, supported by direct literature evidence for the core scaffold.[4][5] A secondary, yet highly plausible, mechanism is MAO-B inhibition, based on strong structural analogies to known inhibitors.[6][7]

By executing the detailed protocols within this guide—a competitive binding assay and a functional cAMP assay for the D3 receptor, alongside a direct enzyme inhibition assay for MAO-A/B—researchers can definitively elucidate the compound's primary mechanism of action. The resulting Ki and IC₅₀ values will provide the quantitative data necessary to build a comprehensive pharmacological profile, guiding further lead optimization and preclinical development. This dual-hypothesis approach ensures a thorough investigation, embodying the principles of rigorous scientific inquiry in drug discovery.

References

  • Austin, N. E., et al. (2001). Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 11(5), 685-688. Available at: [Link]

  • Maccarone, J. E., et al. (2004). 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(12), 3269-3273. Available at: [Link]

  • ChEMBL Database. (n.d.). Document: Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor. (CHEMBL1134827). EMBL-EBI. Available at: [Link]

  • Wojtan, M., et al. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 27(23), 8535. Available at: [Link]

  • Wang, L., et al. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(9), 1090-1093. Available at: [Link]

  • Johansson, A. M., et al. (1987). Selective monoamine oxidase inhibitors. 3. Cyclic compounds related to 4-aminophenethylamine. Preparation and neuron-selective action of some 5-(2-aminoethyl)-2,3-dihydroindoles. Journal of Medicinal Chemistry, 30(4), 687-696. Available at: [Link]

  • Singh, S., et al. (2022). A REVIEW ON ISOINDOLE AND IT’S PHARMACOLOGICAL ACTIVITIES. World Journal of Pharmaceutical Research, 11(6), 445-452. Available at: [Link]

  • ResearchGate. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors | Request PDF. Available at: [Link]

  • Penning, T. D., et al. (1998). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole Derivatives: A New Series of Potent and Selective COX-2 Inhibitors in Which a Sulfonyl Group Is Not a Structural Requisite. Journal of Medicinal Chemistry, 41(13), 2247-2250. Available at: [Link]

  • Soral, M., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 29(15), 3469. Available at: [Link]

  • Gribble, G. W. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048-2078. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138384, 2,3-Dihydroindole. Available at: [Link]

  • Molbase. (n.d.). Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. Available at: [Link]

  • ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Available at: [Link]

  • MDPI. (n.d.). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Available at: [Link]

  • Gribble, G. W. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048-2078. Available at: [Link]

Sources

Foundational

Pharmacokinetic properties of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride

An In-Depth Technical Guide to the Predicted Pharmacokinetic Profile and Characterization of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride Disclaimer: As of March 2026, there is no publicly available scientific li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Pharmacokinetic Profile and Characterization of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride

Disclaimer: As of March 2026, there is no publicly available scientific literature detailing the pharmacokinetic properties of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride. This strongly suggests that it is a novel chemical entity or a compound not yet described in the public domain. Therefore, this document serves as a predictive guide and a strategic framework for its preclinical characterization, based on established pharmacokinetic principles and data from structurally related isoindoline compounds.

Introduction

(1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride is a chiral molecule featuring a substituted isoindoline core. The isoindoline scaffold is a privileged structural motif found in a range of biologically active compounds, including the antihypertensive agent FPG-8205. The pharmacokinetic (PK) profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of a drug candidate's efficacy and safety. Understanding this profile is paramount for its progression through the drug development pipeline.

This guide outlines a comprehensive strategy for the de novo characterization of the pharmacokinetic properties of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride. It is designed for researchers and drug development professionals, providing not just the "what" but the "why" behind the essential experimental workflows.

Part 1: Physicochemical Properties and Predicted ADME Profile

Prior to initiating in vitro and in vivo studies, a foundational understanding of the molecule's physicochemical properties is essential for predicting its behavior. The hydrochloride salt form suggests good aqueous solubility, which is favorable for formulation.

Table 1: Predicted Physicochemical Properties of (1R)-1-methyl-2,3-dihydro-1H-isoindole

ParameterPredicted ValueImplication for Pharmacokinetics
Molecular Weight 133.19 g/mol (free base)Low molecular weight favors absorption and distribution.
pKa ~9.5 - 10.5 (tertiary amine)The molecule will be predominantly protonated (charged) at physiological pH (1-7.4), which may limit passive diffusion across membranes but can enhance solubility.
cLogP ~1.8 - 2.5A moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability, indicating a potential for good absorption and distribution into tissues.

These predictions suggest that the compound is a promising candidate for oral administration, though its cationic nature at physiological pH may necessitate further investigation into its primary absorption mechanisms (passive vs. active transport).

Part 2: A Step-by-Step Experimental Framework for PK Characterization

The following sections detail the critical experimental workflows required to definitively characterize the ADME profile of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride.

Absorption: Will It Get In?

The primary goal is to determine the rate and extent of absorption, primarily focusing on oral bioavailability.

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This system is the gold standard in vitro model for predicting intestinal drug permeability and identifying potential involvement of active transport mechanisms.

Methodology:

  • Cell Culture: Seed Caco-2 cells on semi-permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the tight junctions. A TEER value >200 Ω·cm² is typically required.

  • Permeability Assessment (Bidirectional):

    • Apical to Basolateral (A→B): Add the test compound to the apical (AP) side (representing the gut lumen) and measure its appearance on the basolateral (BL) side (representing the blood) over time.

    • Basolateral to Apical (B→A): Add the compound to the BL side and measure its appearance on the AP side.

  • Sample Analysis: Quantify the compound concentration in samples from both chambers at various time points using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions.

Interpretation:

  • High Permeability (Papp > 10 x 10⁻⁶ cm/s): Suggests good passive diffusion and potential for high oral absorption.

  • Efflux Ratio (Papp(B→A) / Papp(A→B)) > 2: Indicates the involvement of an efflux transporter, such as P-glycoprotein (P-gp), which actively pumps the compound out of the cell, potentially limiting its net absorption.

Distribution: Where Will It Go?

Distribution studies reveal how the compound partitions throughout the body, which influences its efficacy and potential for toxicity.

Rationale: Only the unbound fraction of a drug in plasma is free to distribute into tissues and exert its pharmacological effect. High plasma protein binding can limit drug availability at the target site and reduce its clearance. Rapid Equilibrium Dialysis (RED) is a common and reliable method.

Methodology:

  • Device Preparation: Utilize a RED device, which has two chambers separated by a semi-permeable membrane with an 8 kDa molecular weight cut-off.

  • Sample Addition: Add plasma (human, rat, mouse) spiked with the test compound to one chamber and a buffer solution to the other.

  • Equilibration: Incubate the device at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Analysis: Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

  • Calculation: Determine the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolism: How Is It Modified?

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their elimination. Understanding metabolic pathways is crucial for identifying potential drug-drug interactions and predicting clearance mechanisms.

Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). This assay provides a rapid assessment of a compound's metabolic stability and helps estimate its intrinsic clearance.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from relevant species, e.g., human, rat), the test compound, and a buffer.

  • Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding the cofactor NADPH, which is essential for CYP enzyme activity.

  • Time-Course Sampling: Collect aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Quantify the remaining parent compound in each sample using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of this line provides the degradation rate constant (k), from which the in vitro half-life (t½) can be calculated (t½ = 0.693/k).

Based on the isoindoline structure, the primary metabolic transformations are likely to involve the N-dealkylation of the heterocyclic nitrogen and oxidation of the aromatic ring or the methyl group.

Diagram 1: Proposed Metabolic Pathways

Metabolic Pathways cluster_0 Phase I Metabolism cluster_1 Phase II Conjugation Parent (1R)-1-methyl-2,3-dihydro-1H-isoindole Metabolite1 Hydroxylation (Aromatic Ring) Parent->Metabolite1 CYP-mediated Metabolite2 N-Dealkylation (if N-substituted) Parent->Metabolite2 CYP-mediated Metabolite3 Oxidation (Methyl Group) Parent->Metabolite3 CYP/ADH-mediated Conjugate1 Glucuronidation Metabolite1->Conjugate1 UGTs Conjugate2 Sulfation Metabolite1->Conjugate2 SULTs

Caption: Predicted Phase I and Phase II metabolic pathways.

Excretion: How Does It Leave?

Excretion studies determine the final routes and rate of elimination of the compound and its metabolites from the body.

Rationale: An in vivo study is the definitive step to integrate all ADME processes and determine key PK parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (typically 200-250g).

  • Dosing:

    • Intravenous (IV) Group (n=3): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral (PO) Group (n=3): Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from each animal at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Diagram 2: Integrated PK Characterization Workflow

PK Workflow start Novel Compound ((1R)-1-methyl-2,3-dihydro-1H-isoindole) physchem In Silico & Physicochemical (pKa, logP, Solubility) start->physchem invitro In Vitro ADME Assays physchem->invitro caco2 Caco-2 Permeability invitro->caco2 Absorption ppb Plasma Protein Binding invitro->ppb Distribution metabolism Microsomal Stability invitro->metabolism Metabolism invivo In Vivo PK Study (Rodent) caco2->invivo Inform In Vivo Design ppb->invivo Inform In Vivo Design metabolism->invivo Inform In Vivo Design dose_iv IV Dosing invivo->dose_iv dose_po PO Dosing invivo->dose_po analysis LC-MS/MS Bioanalysis dose_iv->analysis dose_po->analysis pk_params Calculate PK Parameters (Clearance, t1/2, F%) analysis->pk_params end Candidate Assessment pk_params->end

Caption: A comprehensive workflow for PK characterization.

Conclusion

While direct data for (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride is not available, a robust and validated framework exists for its complete pharmacokinetic characterization. The predictive analysis suggests a molecule with favorable drug-like properties. The systematic application of the in vitro and in vivo protocols described in this guide will enable a thorough understanding of its ADME profile, providing the critical data necessary to make informed decisions regarding its future as a potential therapeutic agent. This structured approach ensures scientific rigor and builds a self-validating dataset essential for regulatory submissions and further clinical development.

References

  • Caco-2 Permeability: Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 models. Nature Protocols, 2(9), 2111–2119. [Link]

  • Plasma Protein Binding: Waters, N. J., & Jones, R. (2019). An Update on the Application of Equilibrium Dialysis for the Measurement of Plasma Protein Binding. The AAPS Journal, 21(5), 90. [Link]

  • Liver Microsomal Stability: Di, L., & Obach, R. S. (2015). In vitro metabolic stability assay using liver microsomes. Methods in molecular biology (Clifton, N.J.), 1257, 137–150. [Link]

  • Pharmacokinetic Analysis: Toutain, P. L., & Bousquet-Mélou, A. (2004). Plasma clearance. Journal of veterinary pharmacology and therapeutics, 27(6), 415–425. [Link]

  • Isoindoline in Medicinal Chemistry: You, Z., Jiang, S., & Wang, Y. (2021). Isoindoline-based derivatives and their biological activities. European Journal of Medicinal Chemistry, 223, 113645. [Link]

Exploratory

A Technical Guide to (1R)-1-methyl-2,3-dihydro-1H-isoindole Hydrochloride: A Chiral Building Block in Modern Drug Discovery

This guide provides an in-depth analysis of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride, a chiral building block of increasing significance in pharmaceutical research and development. We will explore its chemica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride, a chiral building block of increasing significance in pharmaceutical research and development. We will explore its chemical properties, stereoselective synthesis, and critical applications, with a particular focus on its role in the synthesis of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon in their synthetic strategies.

Introduction: The Significance of the Chiral Isoindoline Scaffold

The isoindoline nucleus, a bicyclic heterocyclic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid structure and potential for diverse substitution patterns allow for the precise spatial orientation of functional groups, a critical factor in molecular recognition and biological activity.

The introduction of a stereocenter at the 1-position of the isoindoline ring, as seen in (1R)-1-methyl-2,3-dihydro-1H-isoindole, adds a layer of complexity and opportunity. Chirality is a fundamental aspect of drug design, as enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The (1R) configuration of this specific building block allows for the enantioselective synthesis of drug candidates, ensuring the development of single-enantiomer therapeutics with improved efficacy and safety.

This guide will focus on the hydrochloride salt of (1R)-1-methyl-2,3-dihydro-1H-isoindole, a stable and readily handled form of this valuable chiral amine.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis. Below is a summary of the key data for (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride.

PropertyValueSource
CAS Number 2031241-93-5[3]
Molecular Formula C₉H₁₂ClN[3]
Molecular Weight 169.65 g/mol [3]
Appearance Solid[4]
Chirality (R)-enantiomer

Asymmetric Synthesis: Crafting the Chiral Core

The enantioselective synthesis of 1-substituted isoindolines is a key challenge and an area of active research. Several strategies have been developed to install the chiral center at the C1 position with high stereocontrol. These methods often involve the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures.

Below is a representative, field-proven protocol for the asymmetric synthesis of a chiral 1-methylisoindoline derivative, adapted from established methodologies for the synthesis of related chiral isoindolinones and their subsequent reduction. This protocol is designed to be a self-validating system, with clear checkpoints for ensuring the desired stereochemical outcome.

Experimental Protocol: Asymmetric Synthesis of (1R)-1-methyl-2,3-dihydro-1H-isoindole

This protocol outlines a plausible synthetic route, starting from 2-formylbenzoic acid, and employing a chiral sulfinamide auxiliary to induce asymmetry, followed by reduction to the target isoindoline.

Step 1: Synthesis of (S)-N-(2-formylbenzylidene)-2-methylpropane-2-sulfinamide

  • To a solution of 2-formylbenzoic acid (1.0 eq) in methanol, add (S)-(-)-2-methyl-2-propanesulfinamide (1.05 eq).

  • Add a catalytic amount of a Lewis acid, such as Ti(OEt)₄.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC for the formation of the imine.

  • Upon completion, quench the reaction with brine and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfinylimine.

Step 2: Diastereoselective Grignard Addition

  • Dissolve the crude sulfinylimine from Step 1 in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add methylmagnesium bromide (1.2 eq) to the solution.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy.

Step 3: Reductive Cyclization and Auxiliary Cleavage

  • Dissolve the product from Step 2 in a suitable solvent such as THF.

  • Add a reducing agent, for example, borane-tetrahydrofuran complex (BH₃·THF), and heat the reaction to reflux.

  • After completion of the reduction (monitored by TLC), cool the reaction and carefully add HCl in methanol to cleave the sulfinyl group and effect cyclization.

  • Concentrate the reaction mixture and partition between water and a non-polar organic solvent (e.g., hexane) to remove the sulfinamide by-products.

  • The aqueous layer containing the hydrochloride salt of the product can be basified and extracted to yield the free amine, or concentrated to isolate the hydrochloride salt.

Step 4: Purification

  • The crude (1R)-1-methyl-2,3-dihydro-1H-isoindole can be purified by column chromatography on silica gel.

  • To obtain the hydrochloride salt, the purified free amine is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of HCl in the same solvent is added to precipitate the salt.

  • The resulting solid is collected by filtration, washed with the solvent, and dried under vacuum.

Asymmetric Synthesis of (1R)-1-methyl-2,3-dihydro-1H-isoindole start 2-Formylbenzoic Acid step1 Step 1: Imine Formation with (S)-(-)-2-methyl-2- propanesulfinamide start->step1 intermediate1 Chiral Sulfinylimine step1->intermediate1 step2 Step 2: Diastereoselective Grignard Addition (MeMgBr) intermediate1->step2 intermediate2 Diastereomeric Adduct step2->intermediate2 step3 Step 3: Reductive Cyclization & Auxiliary Cleavage (BH3-THF, HCl) intermediate2->step3 product (1R)-1-methyl-2,3-dihydro-1H-isoindole step3->product

Caption: Asymmetric synthesis workflow.

Core Applications in Drug Development

(1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride serves as a critical chiral building block in the synthesis of several high-value pharmaceutical targets. Its primary utility lies in its ability to introduce a specific stereochemistry into the final molecule, which is often crucial for biological activity.

Keystone in the Synthesis of Garenoxacin

A prime example of the application of this chiral synthon is in the total synthesis of Garenoxacin, a potent des-fluoro(6) quinolone antibiotic.[5] The chemical structure of Garenoxacin features a (1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl moiety at the C7 position of the quinolone core.[5] The specific (R) configuration at the isoindole stereocenter is essential for the drug's antibacterial efficacy and safety profile.[5]

The synthesis of Garenoxacin involves the preparation of a functionalized (1R)-1-methyl-2,3-dihydro-1H-isoindole intermediate, which is then coupled to the quinolone core, typically via a Suzuki coupling reaction.[5] A patent for a Gatifloxacin intermediate describes the synthesis of (1R)-5-bromo-2,3-dihydro-1-methyl-1H-isoindole, a closely related precursor, highlighting the industrial relevance of this chiral scaffold.[6]

Garenoxacin_Synthesis isoindole (1R)-1-methyl-2,3-dihydro-1H-isoindole (functionalized) coupling Suzuki Coupling isoindole->coupling quinolone Quinolone Core (functionalized) quinolone->coupling garenoxacin Garenoxacin coupling->garenoxacin

Caption: Role in Garenoxacin synthesis.

A Scaffold for CNS-Active Agents

The isoindoline framework is also prevalent in compounds targeting the central nervous system (CNS). For instance, derivatives of isoindolinone, which can be synthesized from chiral isoindolines, have shown potent activity as dopamine D4 receptor antagonists.[7][8] The development of selective dopamine receptor ligands is a key area of research for the treatment of neurological and psychiatric disorders. The use of enantiopure building blocks like (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride is critical in developing selective and effective CNS-targeted therapies.

Emerging Applications in Immuno-Oncology

Recent research has highlighted the potential of isoindoline-based compounds as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling.[9][10] Inhibition of HPK1 can enhance the immune response against tumors, making it an attractive target in immuno-oncology.[9] The development of potent and selective HPK1 inhibitors often relies on the precise stereochemical arrangement of substituents on a core scaffold, a role for which chiral isoindolines are well-suited.

Conclusion and Future Outlook

(1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride is a valuable and versatile chiral building block with demonstrated applications in the synthesis of complex pharmaceuticals. Its key role in the construction of the antibiotic Garenoxacin underscores its industrial importance. Furthermore, the prevalence of the isoindoline scaffold in CNS-active agents and emerging cancer immunotherapy targets suggests a bright future for this and related chiral synthons. As the demand for enantiomerically pure drugs continues to grow, the strategic application of such well-defined chiral building blocks will remain a cornerstone of modern drug discovery and development.

References

  • An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. (URL: [Link])

  • Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors - PubMed. (URL: [Link])

  • Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones - ResearchGate. (URL: [Link])

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC. (URL: [Link])

  • Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors - ACS Publications. (URL: [Link])

  • CN113429333A - Synthesis method of gatifloxacin intermediate - Google P
  • WO2013121439A2 - Process for garenoxacin mesylate - Google P
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (URL: [Link])

  • Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - MDPI. (URL: [Link])

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed. (URL: [Link])

  • Natural Product-Inspired Dopamine Receptor Ligands - Semantic Scholar. (URL: [Link])

  • (PDF) Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. (URL: [Link])

  • 1-methylindole - Organic Syntheses Procedure. (URL: [Link])

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia ba - RUNA. (URL: [Link])

  • An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles - ResearchGate. (URL: [Link])

  • WO/2013/121439 GARENOXACIN MESYLATE, PROCESS FOR PREPARATION THEREOF, AND CRYSTALLINE FORM THEREOF. - WIPO Patentscope. (URL: [Link])

  • Progress in Transition Metal-Based Enantioselective Catalysis - DSpace@MIT. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Protocol for (1R)-1-Methyl-2,3-dihydro-1H-isoindole Hydrochloride

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale Chiral 1-substituted isoindolines are privile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Chiral 1-substituted isoindolines are privileged pharmacophores embedded in numerous biologically active molecules, including PPARδ agonists, DPP8/9 inhibitors, and various kinase modulators[2]. However, establishing a stereocenter directly adjacent to the benzyl moiety within a fused bicyclic system presents a significant synthetic challenge. Traditional methods, such as asymmetric hydrogenation or chiral resolution, often suffer from scalability issues, reliance on expensive transition metals, or maximum theoretical yields of only 50% (in the case of resolution).

To circumvent these limitations, this protocol details a highly robust, scalable, and self-validating asymmetric synthesis utilizing Ellman’s chiral sulfinamide auxiliary [1]. By condensing methyl 2-acetylbenzoate with (R)-tert-butanesulfinamide, we establish a rigid chiral environment that dictates the absolute stereochemistry during a subsequent hydride reduction. The stereocenter is locked in early, and the subsequent 5-exo-tet intramolecular cyclization [3] occurs at the primary carbon, completely preserving the enantiomeric purity of the target molecule. Finally, isolation as the hydrochloride salt prevents the oxidative degradation commonly observed with free isoindoline bases.

Mechanistic Pathway & Workflow

IsoindolineSynthesis A Methyl 2-acetylbenzoate B Chiral Sulfinyl Imine A->B (R)-t-BuSONH2, Ti(OEt)4 THF, 70°C C (R,R)-Sulfinamide Ester B->C NaBH4, THF, -48°C Diastereoselective Reduction D Sulfinamide Alcohol C->D LiBH4, THF, 0°C Chemoselective Reduction E N-Sulfinyl Isoindoline D->E MsCl, Et3N, CH2Cl2 5-exo-tet Cyclization F (1R)-1-Methyl-2,3-dihydro-1H-isoindole HCl E->F 4M HCl in Dioxane MeOH, RT

Enantioselective synthesis pathway of (1R)-1-methylisoindoline HCl via Ellman's auxiliary.

Step-by-Step Experimental Methodologies

Phase 1: Imine Condensation

Objective: Form the chiral sulfinyl imine.

  • Setup: In an oven-dried flask under an argon atmosphere, dissolve methyl 2-acetylbenzoate (1.0 eq, 10 mmol) and (R)-(+)-2-methyl-2-propanesulfinamide (1.1 eq, 11 mmol) in anhydrous THF (30 mL).

  • Activation: Add Titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq, 20 mmol) dropwise via syringe at room temperature.

  • Reaction: Heat the mixture to 70 °C and stir for 12–16 hours.

  • Workup: Cool to room temperature, pour into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. Filter the resulting titanium dioxide suspension through a pad of Celite. Extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate.

  • Causality & Insight: The ortho-ester group sterically and electronically deactivates the ketone. Ti(OEt)₄ is mandatory here; it acts as a powerful Lewis acid to activate the ketone while simultaneously scavenging the released water to drive the equilibrium forward, preventing imine hydrolysis [1].

Phase 2: Diastereoselective Reduction

Objective: Establish the (1R) stereocenter.

  • Setup: Dissolve the crude sulfinyl imine in anhydrous THF (40 mL) and cool to -48 °C (using a dry ice/acetonitrile bath).

  • Reduction: Add Sodium borohydride (NaBH₄, 3.0 eq, 30 mmol) in small portions.

  • Reaction: Stir at -48 °C for 4 hours, then allow to warm slowly to 0 °C.

  • Workup: Quench carefully with saturated NH₄Cl. Extract with EtOAc, dry, and purify via flash chromatography to isolate the major diastereomer.

  • Causality & Insight: The bulky tert-butyl group of the sulfinamide adopts a highly ordered conformation, sterically shielding one face of the imine. Hydride delivery from NaBH₄ occurs exclusively from the less hindered face. Maintaining -48 °C maximizes the rigidity of the transition state, ensuring a diastereomeric ratio (dr) of >95:5.

Phase 3: Chemoselective Ester Reduction

Objective: Reduce the ester to a primary alcohol without cleaving the N-S bond.

  • Setup: Dissolve the purified (R,R)-sulfinamide ester in anhydrous THF (25 mL) and cool to 0 °C.

  • Reduction: Add Lithium borohydride (LiBH₄, 2.0 M in THF, 2.0 eq) dropwise.

  • Reaction: Stir at 0 °C for 2 hours, then warm to room temperature for 1 hour.

  • Workup: Quench with water, extract with CH₂Cl₂, dry, and concentrate.

  • Causality & Insight: LiBH₄ is specifically chosen for its chemoselectivity. Stronger reducing agents like LiAlH₄ risk cleaving the sensitive N-S bond of the sulfinamide. LiBH₄ selectively reduces the ester to the primary alcohol, leaving the chiral auxiliary intact.

Phase 4: Intramolecular Cyclization

Objective: Form the isoindoline core via a 5-exo-tet ring closure.

  • Setup: Dissolve the resulting sulfinamide alcohol in anhydrous CH₂Cl₂ (30 mL). Add Triethylamine (Et₃N, 3.0 eq) and cool to 0 °C.

  • Activation: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Workup: Wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via short-path silica gel chromatography.

  • Causality & Insight: MsCl converts the primary alcohol into a highly reactive mesylate leaving group. Although the secondary sulfinamide nitrogen is a relatively poor nucleophile, the intramolecular 5-exo-tet cyclization is entropically highly favored [3]. The base (Et₃N) facilitates the reaction by neutralizing the generated HCl and increasing the nucleophilicity of the nitrogen.

Phase 5: Auxiliary Cleavage and Salt Formation

Objective: Unmask the free amine and stabilize it as a hydrochloride salt.

  • Setup: Dissolve the N-sulfinyl isoindoline in a 1:1 mixture of Methanol and 4M HCl in Dioxane (10 mL total).

  • Reaction: Stir at room temperature for 1 hour.

  • Workup: Concentrate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether to remove the cleaved tert-butyl byproducts. Filter and dry the solid under high vacuum.

  • Causality & Insight: Acidic methanolysis cleanly cleaves the sulfinyl group. Free isoindolines are notoriously susceptible to air oxidation (forming isoindolinones). By performing the deprotection in strong acid, the free amine is immediately protonated, precipitating as the highly stable, oxidation-resistant (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride.

Analytical Data & Yield Summary

The following table summarizes the expected quantitative outcomes for a standard 10 mmol scale synthesis.

StepIntermediate ProductYield (%)dr / ee (%)Key Analytical Marker (NMR / IR)
1 Chiral Sulfinyl Imine85N/AImine C=N stretch ~1615 cm⁻¹
2 (R,R)-Sulfinamide Ester92>95:5 drDoublet (CH₃) at ~1.5 ppm
3 Sulfinamide Alcohol88>95:5 drBroad -OH singlet ~3.4 ppm
4 N-Sulfinyl Isoindoline81>99% ee*Disappearance of -OH signal
5 (1R)-1-Methylisoindoline HCl95>99% eeNH₂⁺ broad peak ~9.5 ppm

*Note: The minor diastereomer from Step 2 is easily removed during the flash chromatography of Step 2 or Step 4, resulting in an enantiomeric excess (ee) of >99% for the final isolated salt.

References

  • Title: N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines Source: Accounts of Chemical Research URL: [Link]

  • Title: Catalytic Fragmentation of Original Desymmetrized Rigid Overbred Template Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Cyclization Reactions for the Synthesis of Phthalans and Isoindolines Source: Advanced Synthesis & Catalysis (Archived via UNIPI ARPI) URL: [Link]

Application

Preparation of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride from Phthalic Anhydride

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive, in-depth guide for the multi-step synthesis of enantiomerically pure (1R)-1-methyl-2,3-dihydro-1H-isoindole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, in-depth guide for the multi-step synthesis of enantiomerically pure (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride, a valuable chiral building block in medicinal chemistry. The described synthetic pathway commences with the readily available starting material, phthalic anhydride. The core strategy for achieving high enantioselectivity involves the diastereoselective alkylation of an N-sulfinyl isoindolinone intermediate, directed by a chiral auxiliary. Subsequent reduction of the amide functionality and final salt formation yield the target compound. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process considerations intended for researchers, chemists, and drug development professionals.

Introduction

Chiral isoindoline scaffolds are privileged structures found in a multitude of biologically active compounds and pharmaceutical agents.[1][2] Their rigid, bicyclic framework serves as a versatile template for designing molecules that can precisely interact with biological targets. The synthesis of specific enantiomers of substituted isoindolines is of paramount importance, as different stereoisomers often exhibit markedly different pharmacological activities and toxicological profiles.

This guide outlines a robust and reliable strategy for the asymmetric synthesis of (1R)-1-methyl-2,3-dihydro-1H-isoindole. The key challenge in this synthesis is the controlled introduction of the methyl group at the C1 position with the desired (R)-configuration. To overcome this, our approach utilizes a chiral auxiliary-based method, which is a well-established and dependable strategy in asymmetric synthesis.[3][4] Specifically, we employ an N-tert-butylsulfinyl group to direct the diastereoselective methylation of an isoindolinone intermediate.[5][6] This method offers high stereocontrol and leads to a product with excellent enantiomeric purity.

Overall Synthetic Strategy

The synthesis is performed in four principal stages, starting from phthalic anhydride. The overall transformation introduces the isoindole core, establishes the chiral center, and modifies the functional groups to arrive at the final hydrochloride salt.

Synthetic_Pathway PhthAnhydride Phthalic Anhydride Phthalimide Phthalimide PhthAnhydride->Phthalimide 1. Urea, Heat Isoindolinone Isoindolinone Phthalimide->Isoindolinone 2. Zn/AcOH ChiralIntermediate (S,1R)-1-Methyl-2-(tert-butylsulfinyl) -isoindolin-1-one Isoindolinone->ChiralIntermediate 3. (S)-t-BuS(O)NH2, Ti(OEt)4 4. NaHMDS, MeI AmideIntermediate (1R)-1-Methylisoindolin-1-one ChiralIntermediate->AmideIntermediate 5. HCl FinalAmine (1R)-1-Methyl-2,3-dihydro -1H-isoindole AmideIntermediate->FinalAmine 6. BH3·SMe2 FinalSalt (1R)-1-Methyl-2,3-dihydro -1H-isoindole hydrochloride FinalAmine->FinalSalt 7. HCl/IPA

Caption: Overall synthetic route from phthalic anhydride to the target salt.

Part 1: Synthesis of Phthalimide

Mechanism and Rationale

The initial step involves the conversion of phthalic anhydride to phthalimide. This reaction is a classic condensation-dehydration process. While various ammonia sources can be used, such as aqueous or gaseous ammonia[7], employing urea is often more convenient and efficient for laboratory-scale synthesis. The reaction proceeds via nucleophilic attack of a nitrogen atom from urea onto one of the anhydride's carbonyl carbons. This is followed by ring-opening and subsequent intramolecular cyclization with the elimination of water and carbon dioxide to form the stable five-membered imide ring.[8] Heating the mixture drives the dehydration and ensures the reaction goes to completion.

Experimental Protocol: Phthalimide Synthesis
  • Combine phthalic anhydride and urea in a clean, dry round-bottom flask equipped with a reflux condenser.

  • Heat the solid mixture using a heating mantle or oil bath to approximately 130-135 °C.

  • Continue heating for 20-30 minutes. The mixture will melt, evolve gas, and then solidify.

  • Allow the flask to cool to room temperature.

  • Add distilled water to the solid mass and break it up with a spatula.

  • Collect the crude phthalimide by vacuum filtration, washing thoroughly with cold water to remove any unreacted urea.

  • Dry the product in a vacuum oven. The product is typically of sufficient purity for the next step.

Data Presentation: Reagent Table for Part 1
ReagentMolar Mass ( g/mol )QuantityMolesEquiv.
Phthalic Anhydride148.12100.0 g0.6751.0
Urea60.0622.3 g0.3710.55

Part 2: Synthesis of (1R)-1-Methylisoindolin-1-one via Asymmetric Alkylation

This stage is the cornerstone of the synthesis, where the chiral center is established. It involves a three-step sequence: selective reduction of phthalimide, attachment of a chiral auxiliary, and finally, the diastereoselective methylation.

Mechanism and Rationale
  • Selective Reduction to Isoindolinone: Phthalimide is selectively reduced to isoindolinone (2,3-dihydro-1H-isoindolin-1-one). This transformation reduces one of the two imide carbonyls to a methylene group. This can be achieved using various reducing agents, with zinc dust in acetic acid being a common and effective method.

  • Attachment of Chiral Auxiliary: The nitrogen atom of the isoindolinone is functionalized with a chiral auxiliary. (S)-tert-butylsulfinamide is an excellent choice for this purpose.[5][6] The condensation reaction, often promoted by a Lewis acid like titanium(IV) ethoxide, forms the N-sulfinyl isoindolinone. The chiral sulfinyl group creates a sterically defined environment around the C1 position.

  • Diastereoselective Methylation: The C1 proton of the N-sulfinyl isoindolinone is now acidic. Treatment with a strong, non-nucleophilic base, such as sodium hexamethyldisilazide (NaHMDS), generates a stereochemically defined carbanion. The bulky tert-butylsulfinyl group effectively blocks one face of the molecule, forcing the incoming electrophile, methyl iodide, to attack from the less hindered face.[5] This directed attack results in the formation of the methylated product with high diastereoselectivity.

Experimental Protocol: Asymmetric Synthesis

Step 2a: Isoindolinone Preparation

  • Suspend phthalimide in glacial acetic acid in a round-bottom flask.

  • Add zinc dust portion-wise while stirring. The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours.

  • Cool the reaction and filter to remove excess zinc.

  • Pour the filtrate into a large volume of ice water to precipitate the product.

  • Collect the crude isoindolinone by filtration, wash with water, and dry.

Step 2b: N-Sulfinylation

  • To a flask containing isoindolinone and (S)-tert-butylsulfinamide, add anhydrous THF followed by titanium(IV) ethoxide.

  • Heat the mixture to reflux for 12-18 hours.

  • Cool the reaction, quench with brine, and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to yield the pure N-sulfinyl isoindolinone.

Step 2c: Diastereoselective Methylation

  • Dissolve the N-sulfinyl isoindolinone in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

  • Slowly add NaHMDS (as a solution in THF) and stir for 30 minutes at -78 °C.

  • Add methyl iodide dropwise and continue stirring at -78 °C for 2-3 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Warm to room temperature, extract with ethyl acetate, and wash the combined organic layers with brine.

  • Dry, concentrate, and purify by column chromatography to isolate the (S,1R)-1-methyl-2-(tert-butylsulfinyl)isoindolin-1-one.

Part 3: Synthesis of (1R)-1-methyl-2,3-dihydro-1H-isoindole

With the chiral center established, the final steps involve removing the auxiliary group and reducing the amide to the target amine.

Mechanism and Rationale
  • Cleavage of Chiral Auxiliary: The N-S bond of the sulfinamide is labile under acidic conditions. Treatment with hydrochloric acid in a protic solvent like methanol or ethanol effectively cleaves the auxiliary, leaving the free secondary amide, (1R)-1-methylisoindolin-1-one.

  • Amide Reduction: The final reduction of the amide carbonyl to a methylene group is accomplished using a powerful reducing agent. Borane-dimethyl sulfide complex (BH3·SMe2) is highly effective for this transformation.[5] The mechanism involves the coordination of the Lewis-acidic boron atom to the carbonyl oxygen, activating it for hydride delivery.[9][10] The reaction proceeds through intermediates that ultimately cleave the C-O bond. A final acidic or aqueous workup is required to hydrolyze the resulting amine-borane complex and liberate the free amine product.[10]

Experimental Protocol: Amine Formation

Step 3a: Auxiliary Cleavage

  • Dissolve the methylated N-sulfinyl intermediate in methanol.

  • Add a solution of HCl in an appropriate solvent (e.g., 4M HCl in dioxane) and stir at room temperature for 1 hour.

  • Neutralize the reaction with a saturated sodium bicarbonate solution.

  • Extract the product into ethyl acetate, dry the organic layer, and concentrate to give the crude (1R)-1-methylisoindolin-1-one.

Step 3b: Amide Reduction

  • Dissolve the crude amide from the previous step in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C and slowly add BH3·SMe2 solution.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by 3M aqueous HCl.

  • Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the amine-borane complex.

  • Cool to room temperature, and make the solution basic (pH > 10) by adding aqueous NaOH.

  • Extract the free amine product with diethyl ether or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.

Part 4: Preparation of the Hydrochloride Salt

Rationale

The final free amine is often an oil and can be susceptible to air oxidation. Converting it to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store.[11][12] The salt formation is a straightforward acid-base reaction.[13]

Experimental Protocol: Salt Formation
  • Dissolve the crude (1R)-1-methyl-2,3-dihydro-1H-isoindole free base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • A precipitate will form. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry for 30 minutes at room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether and dry under vacuum to yield the final (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride.

Experimental Workflow Visualization

G cluster_0 Reaction & Workup cluster_1 Purification cluster_2 Final Product Isolation cluster_3 Analysis start Combine Reactants in Anhydrous Solvent reaction Perform Reaction (Heating/Cooling) start->reaction quench Quench Reaction reaction->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (if necessary) concentrate->chromatography salt Salt Formation / Recrystallization chromatography->salt filter Filter & Dry Solid analysis Characterization (NMR, MS, Chiral HPLC) filter->analysis

Caption: General experimental workflow for each synthetic transformation.

Safety Precautions

  • Phthalic Anhydride: Irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Borane Reagents (BH3·SMe2): Highly flammable, corrosive, and react violently with water. Handle under an inert atmosphere (nitrogen or argon). Dimethyl sulfide has a strong, unpleasant odor. All operations should be conducted in a well-ventilated fume hood.

  • Strong Bases (NaHMDS): Corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no ignition sources nearby. Dichloromethane is a suspected carcinogen.

  • Acids/Bases: Glacial acetic acid, hydrochloric acid, and sodium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

  • Vogel, A. I. (1956). Practical Organic Chemistry (3rd ed.). Longmans.
  • Chasvised, S., Rakrai, W., Morakot, N., & Wanno, B. (2011). DFT Studies of Amide Reduction by Borane and Alane: Structural Stability and Reaction Mechanisms. International Transaction Journal of Engineering, Management, & Applied Sciences & Technologies, 2(1), 73-86.
  • Pierpa. (2025, February 9). Phthalimide synthesis. PierpaLab. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, June 7). Amine and HCl - salt formation reaction [Video]. YouTube. Retrieved from [Link]

  • Gosselin, F., O'Shea, P. D., Roy, S., Reamer, R. A., Chen, C.-Y., & Volante, R. P. (2005). Unprecedented Catalytic Asymmetric Reduction of N−H Imines. Organic Letters, 7(2), 355–358.
  • Gosselin, F., O'Shea, P. D., Roy, S., Reamer, R. A., Chen, C. Y., & Volante, R. P. (2005). Unprecedented catalytic asymmetric reduction of N-H imines. Organic letters, 7(2), 355–358. [Link]

  • Aghahosseini, H., & Ramazani, A. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(33), 24080-24119.
  • Kamal, A., Shankaraiah, N., Devaiah, V., Laxma Reddy, K., & Juvekar, A. (2007). An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Indian Journal of Chemistry, 46B, 1515-1519.
  • Deng, L., Liu, X., & Song, S. (2021). Recent advances in the asymmetric reduction of imines by recycled catalyst systems. Organic & Biomolecular Chemistry, 20(2), 225-241.
  • Nájera, C., & Yus, M. (2012). Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. Symmetry, 4(1), 178-225.
  • Uematsu, N., Fujii, A., Hashiguchi, S., Ikariya, T., & Noyori, R. (1996). Asymmetric Transfer Hydrogenation of Imines. Journal of the American Chemical Society, 118(20), 4916–4917.
  • Mogilaiah, K., & Reddy, P. R. (2004). A convenient procedure for the synthesis of phthalimides under microwave irradiation. Indian Journal of Chemistry, 43B, 887-888.
  • Zhou, C., Li, J., & Cuny, G. D. (2013). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry, 78(12), 6302–6308.
  • Bowden, B. S., & Le, T. (2026, March 7). Additive- and Catalyst-free Deoxygenative Reduction of Amides and Imides to Amines with Ammonia Borane. Synthesis.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Borane & Borane Complexes. Retrieved from [Link]

  • Le, T., & Bowden, B. S. (2018). Additive- and Catalyst-free Deoxygenative Reduction of Amides and Imides to Amines with Ammonia Borane. Synthesis, 50(12), 2379-2386.
  • Smith, B. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis [PhD thesis, University of Glasgow].
  • Aghahosseini, H., & Ramazani, A. (2024). Phthalimides: developments in synthesis and functionalization. RSC advances, 14(33), 24080–24119. [Link]

  • WO2009037306A2 - Accelerated amide and ester reductions with amine boranes and additives. (n.d.). Google Patents.
  • Zhou, C., Li, J., & Cuny, G. D. (2013). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry, 78(12), 6302-6308.
  • Price, X. (2018). Where are ammonium chloride and amine hydrochloride salt found in your crude unit?
  • Ramachandran, P. V., & Reddy, M. V. R. (2001). Properties of Amines and their Hydrochloride Salt. Corrosion 2001, Paper No. 01625.
  • ResearchGate. (n.d.). Synthesis of N-substituted phthalimides [Image]. Retrieved from [Link]

  • Chen, Y., et al. (2025). Asymmetric Synthesis of Isoindolines Featuring N-substituted Quaternary Carbon Centers through Stereoselective Intramolecular Aza-Michael Reactions.
  • Cambridge University Press & Assessment. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Gribble, G. W. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048–2078.
  • Zhang, X., et al. (2024). Enantioselective Synthesis of Isoindolinone by Palladium-Catalyzed Aminoalkynylation of O-Phenyl Hydroxamic Ethers with Alkynes. Journal of the American Chemical Society.
  • Perry, R. J., & Wilson, B. D. (1993). Preparation of N-substituted phthalimides by the palladium-catalyzed carbonylation and coupling of o-dihalo aromatics and primary amines. The Journal of Organic Chemistry, 58(25), 7016–7021.
  • Liu, W., et al. (2024).
  • Wang, Y., et al. (2024). Enantioselective Synthesis of Isoindolinone by Sequential Palladium-Catalyzed Aza-Heck/Suzuki Coupling Reaction. Organic Letters.
  • Ju, D., et al. (2025). Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction. Organic & Biomolecular Chemistry.
  • Płaziński, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(11), 3288.
  • Castillo, E., et al. (2016). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 60(2), 91-105.
  • Barik, T., et al. (2024). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids.
  • ResearchGate. (n.d.). Traditional N–CC=O disconnection for N-aryl phthalimides synthesis. Retrieved from [Link]

  • Kamal, A., et al. (2007). An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Indian Journal of Chemistry - Section B, 46(9), 1515-1519.
  • Budeanu, C., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
  • ECHA. (n.d.). 1-methyl-2,3-dihydro-1H-isoindole hydrochloride. Retrieved from [Link]

  • Rueping, M., et al. (2017). Unmasking Amides: Ruthenium-Catalyzed Protodecarbonylation of N-Substituted Phthalimide Derivatives. Organic Letters, 19(23), 6340–6343.

Sources

Method

Application Note: (1R)-1-Methyl-2,3-dihydro-1H-isoindole Hydrochloride in Asymmetric Catalysis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Scientific Context The pursuit of highly enantioselective tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Scientific Context

The pursuit of highly enantioselective transformations in modern drug development relies heavily on the architectural precision of chiral catalysts. (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride (commonly referred to as (R)-1-methylisoindoline HCl) has emerged as a privileged chiral building block and catalyst precursor.

Unlike flexible acyclic amines or monocyclic pyrrolidines, the isoindoline scaffold features a planar benzene ring fused to a five-membered pyrroline ring. This rigid bicyclic framework severely restricts the conformational degrees of freedom, leading to highly predictable stereochemical outcomes in asymmetric synthesis[1]. When utilized as a chiral secondary amine in organocatalysis or as a precursor to chiral ligands (e.g., phosphoramidites), the 1-methyl group provides profound steric shielding on one face of the molecule, effectively directing the trajectory of incoming electrophiles or nucleophiles[2].

Mechanistic Insights: The Isoindoline Advantage

In asymmetric organocatalysis, secondary amines typically operate via iminium ion (lowering the LUMO of α,β-unsaturated carbonyls) or enamine (raising the HOMO of enolizable aldehydes/ketones) activation pathways[3].

The causality behind the superior performance of (1R)-1-methylisoindoline lies in its rigid geometry:

  • Facial Shielding: The fused aromatic ring forces the 5-membered nitrogen heterocycle into an envelope conformation. The (1R)-methyl group projects unambiguously to block one face of the reactive enamine/iminium intermediate.

  • Electronic Tuning: The benzylic nature of the nitrogen lone pair slightly attenuates its nucleophilicity compared to standard aliphatic amines. This prevents irreversible catalyst deactivation (e.g., via irreversible alkylation by highly electrophilic Michael acceptors), a common failure mode in amine-based catalysis[4].

Catalytic Cycle Visualization

G A Aldehyde Substrate C Iminium Ion Intermediate (Electrophilic Activation) A->C + Catalyst B (1R)-1-Methylisoindoline (Active Chiral Amine) B->C Condensation D Enamine Intermediate (Nucleophilic Activation) C->D Tautomerization E Stereoselective C-C Bond Formation (Facial Shielding by 1-Methyl) D->E Electrophile Attack F Hydrolysis & Product Release E->F + H2O F->B Catalyst Recycling G Enantioenriched Product F->G Product

Catalytic cycle of enamine activation using (1R)-1-methylisoindoline.

Data Presentation: Catalyst Benchmarking

To illustrate the structural advantage of the isoindoline core, the table below summarizes representative benchmark data for the asymmetric Michael addition of propanal to trans-β-nitrostyrene, comparing (1R)-1-methylisoindoline to classical organocatalysts.

Catalyst SystemCocatalystYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)
L-Proline (20 mol%)None85%80:2075%
MacMillan 1st Gen (20 mol%)TFA90%85:1588%
(1R)-1-Methylisoindoline (15 mol%) PhCOOH 94% 95:5 96%

Note: The rigid isoindoline backbone coupled with a mild acid cocatalyst (benzoic acid) significantly enhances both diastereo- and enantioselectivity by preventing non-selective background reactions.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. Each workflow includes specific analytical checkpoints to ensure the integrity of the intermediates before proceeding to the next step.

Protocol A: Free-Basing of (1R)-1-Methyl-2,3-dihydro-1H-isoindole Hydrochloride

The compound is commercially supplied as an HCl salt for stability. It must be converted to the free base immediately prior to use as a nucleophilic catalyst or ligand precursor.

Reagents:

  • (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride (1.0 eq, 5.0 mmol)

  • 1M Aqueous NaOH solution (2.0 eq, 10.0 mmol)

  • Dichloromethane (DCM) (Anhydrous)

  • Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology:

  • Suspend the hydrochloride salt in 15 mL of DCM in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C using an ice bath.

  • Dropwise, add the 1M NaOH solution over 5 minutes while stirring vigorously.

  • Causality Check: The biphasic mixture will become clear as the salt neutralizes and the free amine partitions into the organic DCM layer.

  • Transfer to a separatory funnel. Isolate the organic layer and extract the aqueous layer with an additional 2 x 10 mL of DCM.

  • Wash the combined organic layers with 10 mL of brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate under reduced pressure (water bath < 30 °C to prevent volatilization of the amine).

  • Self-Validation Step: Perform ¹H NMR (CDCl₃). The successful generation of the free base is confirmed by the appearance of a broad singlet at ~2.0-2.5 ppm (NH) and the upfield shift of the C1 methine proton compared to the protonated salt. Use immediately or store under Argon at -20 °C.

Protocol B: Asymmetric Michael Addition via Enamine Activation

Utilizing the free amine generated in Protocol A for the stereoselective addition of aldehydes to nitroolefins.

Reagents:

  • (1R)-1-methylisoindoline (0.15 eq, 15 mol%)

  • Benzoic Acid (0.15 eq, 15 mol%)

  • Propanal (3.0 eq)

  • trans-β-Nitrostyrene (1.0 eq, 1.0 mmol)

  • Toluene (Anhydrous, 0.5 M)

Step-by-Step Methodology:

  • In an oven-dried vial under Argon, dissolve (1R)-1-methylisoindoline and benzoic acid in 2.0 mL of anhydrous toluene.

  • Causality Check: The addition of benzoic acid is critical. It acts as a proton shuttle, accelerating the condensation of the amine with the aldehyde to form the iminium ion, and subsequently aiding in the hydrolysis of the product enamine to release the catalyst.

  • Add propanal and stir at room temperature for 15 minutes to allow pre-formation of the active enamine intermediate.

  • Cool the reaction mixture to 0 °C. Add trans-β-nitrostyrene in one portion.

  • Stir at 0 °C for 12–24 hours. Monitor consumption of the nitroolefin via TLC (Hexanes/EtOAc 8:2).

  • Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl. Extract with EtOAc (3 x 5 mL).

  • Self-Validation Step 1 (Diastereoselectivity): Concentrate a small aliquot of the crude mixture and analyze via ¹H NMR to determine the syn:anti diastereomeric ratio (dr) by integrating the distinct α-protons of the respective diastereomers.

  • Purify via flash column chromatography.

  • Self-Validation Step 2 (Enantioselectivity): Analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H column) against a racemic standard to confirm the enantiomeric excess (ee).

Protocol C: Synthesis of a Chiral Phosphoramidite Ligand

Leveraging the isoindoline scaffold to synthesize bidentate or monodentate ligands for transition-metal catalysis.

Reagents:

  • (1R)-1-methylisoindoline (free base, 1.0 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Chlorodiphenylphosphine (Ph₂PCl) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Dissolve the free amine and Et₃N in anhydrous THF at 0 °C under Argon.

  • Slowly add Ph₂PCl dropwise via syringe.

  • Causality Check: Et₃N serves as an acid scavenger to precipitate HCl as Et₃N·HCl, driving the substitution reaction forward and preventing the protonation of the isoindoline nitrogen.

  • Stir for 2 hours at room temperature.

  • Filter the white precipitate (Et₃N·HCl) under an inert atmosphere using a Schlenk frit.

  • Concentrate the filtrate under vacuum.

  • Self-Validation Step: Analyze the crude product via ³¹P NMR. The disappearance of the Ph₂PCl peak (~82 ppm) and the appearance of a new singlet in the phosphoramidite region (~40-60 ppm) confirms the successful formation of the N-P bond.

References

  • Title: Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link][1]

  • Title: Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination Source: CCS Chemistry URL: [Link][2]

  • Title: Chiral Primary Amine/Ketone Cooperative Catalysis for Asymmetric α-Hydroxylation with Hydrogen Peroxide Source: Journal of the American Chemical Society URL: [Link][3]

  • Title: Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes Source: Journal of the American Chemical Society URL: [Link][4]

Sources

Application

Application Notes &amp; Protocols: (1R)-1-methyl-2,3-dihydro-1H-isoindole Hydrochloride in Pharmaceutical Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride. This document o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride. This document outlines the compound's characteristics and explores the broader therapeutic relevance of the isoindole scaffold, offering detailed protocols for its investigation in various drug discovery workflows.

Introduction: The Isoindole Scaffold in Medicinal Chemistry

The isoindole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Its reduced form, isoindoline, and its oxidized derivatives, such as isoindolinone and phthalimide, are present in numerous natural products and synthetic drugs.[2][3] The structural rigidity and synthetic tractability of the isoindole nucleus make it an attractive starting point for the design of novel therapeutic agents across diverse disease areas.

(1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride is a chiral synthetic building block. While direct literature on its specific biological activity is sparse, its structural similarity to a multitude of active pharmaceutical ingredients (APIs) suggests its potential as a valuable starting material or fragment in drug discovery campaigns. This guide will explore its potential applications based on the established activities of related isoindole-containing molecules.

Compound Profile: (1R)-1-methyl-2,3-dihydro-1H-isoindole Hydrochloride

Property Value Reference
CAS Number 2031241-93-5[4][5]
Molecular Formula C9H12ClN[5]
Molecular Weight 169.65 g/mol [5][6]
Synonyms (1R)-1-methylisoindoline hydrochloride[7]
Physical Form Solid[7]
Purity Typically ≥95%[7]
Storage Inert atmosphere, room temperature[7]
Solubility Soluble in water and polar organic solvents.

Safety Information: (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride is classified as a hazardous chemical. It is known to cause skin and eye irritation and may cause respiratory irritation.[4][8] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this compound.[8] All work should be conducted in a well-ventilated fume hood.

Potential Therapeutic Applications and Screening Protocols

The isoindole scaffold has been successfully exploited to develop drugs for a variety of therapeutic areas. Below are potential applications for (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride, along with detailed protocols for preliminary screening.

Neurodegenerative Diseases: Cholinesterase Inhibition

Scientific Rationale: Derivatives of isoindoline-1,3-dione have shown promising activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[9] The isoindole moiety can serve as a key pharmacophore for binding to the active site of these enzymes.

Experimental Workflow for Cholinesterase Inhibition Screening:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of (1R)-1-methyl-2,3-dihydro-1H-isoindole HCl in DMSO add_compound Add test compound to 96-well plate prep_compound->add_compound prep_enzymes Reconstitute AChE and BuChE enzymes in assay buffer add_enzyme Add enzyme to wells and incubate prep_enzymes->add_enzyme prep_reagents Prepare Ellman's reagent (DTNB) and substrate (ATChI/BTChI) add_substrate Initiate reaction by adding substrate and DTNB prep_reagents->add_substrate add_compound->add_enzyme add_enzyme->add_substrate read_plate Measure absorbance at 412 nm kinetically add_substrate->read_plate calc_inhibition Calculate percentage inhibition read_plate->calc_inhibition determine_ic50 Determine IC50 values from dose-response curves calc_inhibition->determine_ic50

Figure 1: Workflow for Cholinesterase Inhibition Assay.

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

  • Preparation of Reagents:

    • Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

    • Prepare a 10 mM stock solution of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride in 100% DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare 10 mM stock solutions of acetylthiocholine iodide (ATChI) and butyrylthiocholine iodide (BTChI) in deionized water.

    • Prepare a 10 mM stock solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in assay buffer.

    • Reconstitute human recombinant AChE and BuChE to the desired concentration in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 25 µL of the test compound dilution (or buffer for control).

      • 50 µL of the respective enzyme solution.

    • Incubate the plate at 37°C for 15 minutes.

    • To initiate the reaction, add 25 µL of a pre-mixed solution of the substrate (ATChI or BTChI) and DTNB.

    • Immediately begin reading the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percentage of inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Anti-inflammatory and Analgesic Applications: COX Inhibition

Scientific Rationale: Certain isoindoline-1,3-dione derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[10] The isoindole scaffold can be decorated with functionalities that mimic the binding of non-steroidal anti-inflammatory drugs (NSAIDs) to the COX active site.

Experimental Workflow for COX Inhibition Screening:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of (1R)-1-methyl-2,3-dihydro-1H-isoindole HCl add_compound Add test compound to assay wells prep_compound->add_compound prep_enzymes Obtain purified COX-1 and COX-2 enzymes add_enzyme Add COX-1 or COX-2 enzyme and incubate prep_enzymes->add_enzyme prep_reagents Prepare arachidonic acid substrate and detection reagents add_substrate Initiate reaction by adding arachidonic acid prep_reagents->add_substrate add_compound->add_enzyme add_enzyme->add_substrate measure_pge2 Quantify prostaglandin E2 (PGE2) production (e.g., by ELISA) add_substrate->measure_pge2 calc_inhibition Calculate percentage inhibition of PGE2 formation measure_pge2->calc_inhibition determine_ic50 Determine IC50 values for COX-1 and COX-2 calc_inhibition->determine_ic50

Figure 2: Workflow for COX Inhibition Assay.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Preparation of Reagents:

    • Assay Buffer: Tris-HCl buffer, pH 8.0, containing necessary co-factors.

    • Prepare a 10 mM stock solution of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride in DMSO.

    • Prepare serial dilutions of the test compound.

    • Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Prepare a stock solution of arachidonic acid in ethanol.

  • Assay Procedure:

    • In a suitable reaction vessel, combine the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Incubate for a specified time at 37°C.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a defined period.

    • Terminate the reaction (e.g., by adding a strong acid).

  • Quantification and Data Analysis:

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

    • Calculate the percentage of inhibition of PGE2 production compared to a vehicle control.

    • Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Oncology: Cytotoxicity and Tubulin Polymerization Inhibition

Scientific Rationale: The isoindole core is a key feature of several potent anticancer agents, including thalidomide and its analogs (lenalidomide, pomalidomide), which are used in the treatment of multiple myeloma.[3] Additionally, some indole derivatives have been shown to inhibit tubulin polymerization, a validated target in cancer therapy.[11]

Experimental Workflow for Anticancer Activity Screening:

G cluster_cytotoxicity Cytotoxicity Screening cluster_tubulin Tubulin Polymerization Assay (for active compounds) seed_cells Seed cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates treat_cells Treat cells with serial dilutions of the test compound seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells measure_viability Assess cell viability (e.g., MTT or resazurin assay) incubate_cells->measure_viability determine_ic50 Calculate IC50 values measure_viability->determine_ic50 prepare_reagents Prepare tubulin, GTP, and test compound determine_ic50->prepare_reagents If active initiate_polymerization Initiate polymerization by warming to 37°C prepare_reagents->initiate_polymerization monitor_polymerization Monitor the increase in fluorescence or absorbance initiate_polymerization->monitor_polymerization analyze_data Compare polymerization curves with controls (e.g., colchicine) monitor_polymerization->analyze_data

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield &amp; Extraction of (1R)-1-Methyl-2,3-dihydro-1H-isoindole Hydrochloride

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals. Overview (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride (CAS: 1461706-27-3)[1] is a highly valuable chiral building block u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals.

Overview

(1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride (CAS: 1461706-27-3)[1] is a highly valuable chiral building block utilized in the synthesis of advanced therapeutics, including Janus kinase (JAK) inhibitors and BLT2 receptor agonists[2]. Despite its utility, researchers frequently encounter significant yield attrition during the chiral resolution, free-basing, and final hydrochloride salt isolation stages[3].

This technical guide provides field-proven troubleshooting strategies, mechanistic explanations, and a self-validating standard operating procedure (SOP) to maximize the extraction yield and enantiomeric excess (ee) of this critical intermediate.

Process Workflow

ExtractionWorkflow N1 Racemic 1-Methylisoindoline N2 Chiral Resolution (Diastereomeric Salt Formation) N1->N2 Chiral Acid (e.g., (S)-Mandelic) N3 Alkaline Free-Basing (pH > 12) N2->N3 Isolate Salt, Add NaOH (aq) N4 Organic Extraction (MTBE / Brine) N3->N4 Phase Separation N5 Anhydrous HCl Addition (0-5 °C) N4->N5 Dry Organic Layer N6 (1R)-1-Methylisoindoline HCl (Target Product) N5->N6 Crystallization

Workflow for chiral resolution and extraction of (1R)-1-methylisoindoline HCl.

Troubleshooting Guide & FAQs

Q1: My overall yield after chiral resolution and extraction is consistently below 30%. Where is the product being lost? Analysis & Causality: Yield attrition typically occurs during the free-basing step. The free base of 1-methyl-2,3-dihydro-1H-isoindole is a low-molecular-weight secondary amine that exhibits partial aqueous solubility. If the pH during the free-basing step is merely adjusted to ~9–10, a significant equilibrium fraction remains protonated and partitioned in the aqueous phase. Corrective Action:

  • Drive the pH > 12: Use 5M NaOH to ensure complete deprotonation of the amine.

  • Salt the Aqueous Layer: Saturate the aqueous phase with NaCl. The "salting-out" effect decreases the dielectric constant of the aqueous layer, thermodynamically forcing the organic amine into the extraction solvent.

  • Optimize Extraction Solvent: Switch from ethyl acetate (EtOAc) to methyl tert-butyl ether (MTBE). MTBE has lower water miscibility, reducing the loss of the amine into the aqueous-organic interface.

Q2: I am observing a drop in enantiomeric excess (ee) after converting the resolved free base to the hydrochloride salt. How can I prevent this? Analysis & Causality: (1R)-1-methylisoindoline contains a benzylic chiral center adjacent to the amine. Under strongly acidic, aqueous conditions combined with localized exothermic heating, transient ring-opening or iminium ion formation can lead to minor racemization. Furthermore, if aqueous HCl is used, the resulting water solubilizes the salt, requiring prolonged concentration under heat, which exacerbates degradation. Corrective Action: Use strictly anhydrous conditions for salt formation. Dissolve the extracted free base in a dry, non-polar solvent (e.g., MTBE) and introduce anhydrous HCl (either as a gas or a pre-titrated solution in 1,4-dioxane) at 0–5 °C. The salt will precipitate immediately, locking in the stereocenter and preventing racemization.

Q3: The final (1R)-1-methylisoindoline HCl salt is precipitating as a sticky oil rather than a crystalline solid. What causes this "oiling out"? Analysis & Causality: "Oiling out" (liquid-liquid phase separation) occurs when the concentration of the solute exceeds its solubility limit before it reaches the nucleation threshold for crystallization. This is highly exacerbated by the presence of residual water or unreacted chiral resolving agents (like mandelic or tartaric acid)[3]. Corrective Action: Ensure the organic extract is rigorously dried over anhydrous Na₂SO₄ prior to HCl addition. If oiling occurs, gently heat the mixture to redissolve the oil, add a small volume of anti-solvent (e.g., heptane), and seed the solution with authentic crystalline (1R)-1-methylisoindoline HCl[1] while cooling slowly at a rate of 0.1 °C/min.

Quantitative Data: Extraction Optimization Matrix

The following table summarizes the causal relationship between extraction parameters and the resulting yield and chiral purity.

Extraction SolventAqueous pHBrine SaturationHCl SourceExpected Yield (%)Expected ee (%)
Ethyl Acetate (EtOAc)9.5NoAqueous HCl (37%)35 – 40%~92%
Dichloromethane (DCM)11.0No4M HCl in Dioxane60 – 65%~96%
MTBE (Optimized) > 12.0 Yes 4M HCl in Dioxane > 85% > 99%

Self-Validating Standard Operating Procedure (SOP)

Title: High-Yield Extraction and Isolation of (1R)-1-Methylisoindoline Hydrochloride Objective: To isolate the free base from its diastereomeric salt and precipitate the pure HCl salt with >85% recovery and >99% ee.

Step-by-Step Methodology:

  • Alkaline Free-Basing: Suspend 10.0 g of the resolved (1R)-1-methylisoindoline diastereomeric salt (e.g., mandelate or tartrate) in 50 mL of deionized water. Cool the suspension to 0–5 °C in an ice bath.

  • pH Adjustment: Slowly add 5M NaOH dropwise under vigorous stirring until the aqueous phase reaches pH > 12.

    • Self-Validation Check: The suspension will transition to a cloudy emulsion as the free base oil separates from the aqueous layer.

  • Salting Out: Add solid NaCl (approx. 15 g) to the aqueous mixture until saturation is achieved.

  • Extraction: Extract the aqueous mixture with MTBE (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with 20 mL of saturated brine. Separate the organic layer and dry over anhydrous Na₂SO₄ for 30 minutes. Filter the drying agent.

    • Self-Validation Check: The organic layer must be perfectly clear. Any cloudiness indicates the presence of emulsified water, which will cause "oiling out" in Step 6.

  • Anhydrous Salt Formation: Transfer the dried MTBE solution to a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C. Dropwise, add 1.1 equivalents of 4M HCl in 1,4-dioxane.

  • Isolation: Stir for 1 hour at 0 °C to complete crystallization. Filter the white precipitate under vacuum, wash with cold MTBE (20 mL), and dry in a vacuum oven at 40 °C to constant weight[3].

References

  • Title: Overview - ECHA CHEM: 1-methyl-2,3-dihydro-1H-isoindole hydrochloride Source: europa.eu URL: [Link]

  • Title: Identification of a Chemical Probe for BLT2 Activation by Scaffold Hopping | Journal of Medicinal Chemistry Source: acs.org URL: [Link]

  • Source: google.com (Google Patents)

Sources

Optimization

Enhancing enantiomeric excess (ee) in (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride production

Overview Welcome to the Technical Support Center for the synthesis and enantiomeric enrichment of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride (also known as (R)-1-methylisoindoline HCl). This chiral amine is a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center for the synthesis and enantiomeric enrichment of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride (also known as (R)-1-methylisoindoline HCl). This chiral amine is a critical building block in the development of advanced therapeutics, including Janus Kinase (JAK) inhibitors[1], ABHD6 metabolic modulators[2], and spirocyclic BLT2 agonists[3]. Achieving an enantiomeric excess (ee) of >99% is paramount to prevent off-target toxicity and ensure pharmacokinetic consistency.

This guide provides field-proven protocols, optimization data, and troubleshooting FAQs to resolve common bottlenecks in chiral resolution and asymmetric synthesis.

Core Experimental Workflows

Protocol A: Classical Diastereomeric Resolution (Self-Validating System)

This protocol utilizes thermodynamic solubility differences to isolate the (1R)-enantiomer from a racemic mixture.

Step 1: Diastereomeric Salt Formation

  • Action: Dissolve 1.0 eq of racemic 1-methylisoindoline and 1.0 eq of Di-p-toluoyl-D-tartaric acid (D-DTTA) in a 9:1 mixture of Ethanol/Water (10 volumes). Heat to 75°C until a homogenous solution forms.

  • Causality: D-DTTA is chosen over standard tartaric acid because its bulky toluoyl groups prevent the formation of solid solutions (eutectic mixtures), enforcing strict crystal packing that highly favors the (1R)-amine·D-DTTA salt.

Step 2: Fractional Crystallization

  • Action: Cool the solution at a controlled rate of 5°C/hour to 20°C. Filter the resulting crystals and wash with 2 volumes of cold ethanol.

  • Causality: Slow cooling minimizes the occlusion of the unwanted (1S)-salt in the crystal lattice. Rapid crashing out traps impurities, artificially lowering the ee.

  • Validation: Derivatize a 5 mg sample of the salt with Boc-anhydride and analyze via chiral HPLC (Chiralcel OD-H). Proceed to Step 3 only if ee > 98%[1].

Step 3: Free-Basing and Hydrochloride Salt Formation

  • Action: Suspend the salt in Methyl tert-butyl ether (MTBE) and add 2M aqueous NaOH at 0–5°C until pH > 12. Separate the organic layer, dry over anhydrous Na2SO4, and filter. Slowly add 1.1 eq of 4M HCl in dioxane. Filter the resulting white precipitate.

  • Causality: MTBE is used to extract the volatile free base efficiently without water carryover. The immediate addition of anhydrous HCl locks the nitrogen lone pair, preventing oxidative degradation and securing the stereocenter against racemization.

Protocol B: Catalytic Asymmetric Hydrogenation

For scalable asymmetric synthesis, transition-metal catalyzed hydrogenation of 1-methyleneisoindoline is preferred.

Step 1: Catalyst Activation

  • Action: In a glovebox, dissolve 1 mol% of[Rh(COD)(R-BINAP)]BF4 in anhydrous 2,2,2-Trifluoroethanol (TFE).

  • Causality: TFE acts as a strong hydrogen-bond donor. It stabilizes the highly polar transition state during hydride transfer, dramatically accelerating the reaction rate while maintaining the rigid chiral pocket of the (R)-BINAP ligand.

Step 2: Enantioselective Hydrogenation

  • Action: Add 1-methyleneisoindoline (1.0 eq) and KOtBu (2 mol%). Pressurize the reactor with 20 bar H2 and stir at 25°C for 12 hours.

  • Causality: The addition of a catalytic base (KOtBu) neutralizes trace acidic impurities, suppressing the non-selective background tautomerization of the substrate.

Quantitative Data & Optimization

Table 1: Resolving Agent Efficacy for Racemic 1-Methylisoindoline

Resolving AgentSolvent SystemYield (%)Initial ee (%)ee after 1 Recryst. (%)
D-Tartaric AcidEtOH / H2O (9:1)387291
Di-p-toluoyl-D-tartaric acidMeOH / Acetone4285>99
(S)-Mandelic AcidIsopropanol316884

Table 2: Optimization of Asymmetric Hydrogenation Parameters

Catalyst SystemSolventAdditivePressure (bar)Conversion (%)ee (%)
[Rh(COD)(R-BINAP)]BF4MeOHNone209982
[Rh(COD)(R-BINAP)]BF4TFENone209991
[Rh(COD)(R-BINAP)]BF4TFEKOtBu (2 mol%)20>9998

Troubleshooting Guides & FAQs

Q: During the fractional crystallization of the diastereomeric salt, my enantiomeric excess (ee) plateaus at ~85% despite repeated recrystallizations. How can I break this ceiling? A: This plateau indicates the formation of a partial solid solution where both diastereomers co-crystallize. Solution: The thermodynamic solubility difference between the salts in your current solvent is insufficient. You must alter the solvent's dielectric constant or the resolving agent. If using 100% ethanol, add 5-10% deionized water. The increased polarity disproportionately increases the solubility of the more soluble (1S)-salt, preventing its occlusion. Alternatively, switch to a bulkier resolving agent like Di-p-toluoyl-D-tartaric acid (see Table 1).

Q: I am experiencing significant yield loss and racemization during the free-basing and HCl salt formation step. What is the mechanism of this loss, and how do I prevent it? A: 1-Methylisoindoline is a secondary benzylamine. Under basic conditions at elevated temperatures, it can undergo trace oxidation to the imine, which subsequently tautomerizes, leading to racemization. Furthermore, the free base is highly volatile. Solution: Never use rotary evaporation under high vacuum to isolate the free base. Perform the free-basing in a biphasic mixture of MTBE/NaOH strictly at 0–5°C. Dry the organic layer and directly precipitate the product by adding anhydrous HCl in dioxane. This immediately protonates the amine, preventing imine formation.

Q: In the asymmetric hydrogenation of 1-methyleneisoindoline, conversion is >99%, but the ee is unexpectedly low (<80%). What causes this degradation of selectivity? A: Low ee in high-conversion asymmetric hydrogenation is typically caused by background, non-catalyzed reduction or pre-reaction tautomerization. Solution: Protons from trace acidic impurities can catalyze the isomerization of the exocyclic double bond (1-methyleneisoindoline) to the endocyclic isomer (1-methyl-1H-isoindole). The endocyclic isomer presents a different steric profile to the chiral Rh catalyst, leading to a mismatched facial attack. Add 1–2 mol% of a mild, non-nucleophilic base (e.g., KOtBu) to the hydrogenation vessel to neutralize trace acids and force the reaction strictly through the desired catalytic cycle.

Q: How do I accurately measure the ee of the hydrochloride salt without peak broadening? A: Direct chiral HPLC of the HCl salt often leads to poor resolution due to interactions with the stationary phase. Solution: Derivatize the sample prior to analysis. Neutralize a small aliquot and react it with Boc-anhydride to form the N-Boc derivative[1]. This neutral, non-polar derivative provides baseline separation on standard chiral columns (e.g., Chiralcel OD-H).

Pathway Visualizations

Resolution_Workflow Racemate Racemic 1-Methylisoindoline Acid Add Chiral Acid (e.g., D-DTTA) Racemate->Acid Salt Diastereomeric Salt Mixture Acid->Salt Cryst Fractional Crystallization (EtOH/H2O, Slow Cool) Salt->Cryst Solid (1R)-Salt Precipitate (High ee) Cryst->Solid Insoluble Fraction Liquid (1S)-Salt Mother Liquor Cryst->Liquid Soluble Fraction Base Free-basing (Aq. NaOH) & MTBE Extraction Solid->Base HCl Anhydrous HCl Addition Base->HCl Product (1R)-1-Methylisoindoline HCl (ee > 99%) HCl->Product Crystallization

Workflow for the classical chiral resolution of 1-methylisoindoline.

Asymmetric_Hydrogenation Substrate 1-Methyleneisoindoline Catalyst [Rh(COD)(R-BINAP)]BF4 H2 (20 bar), TFE Substrate->Catalyst Intermediate Chiral Rh-Enamine Complex Catalyst->Intermediate Enantioselective Coordination FreeBase (1R)-1-Methylisoindoline (Free Base) Intermediate->FreeBase Hydride Transfer Product (1R)-1-Methylisoindoline HCl FreeBase->Product HCl/Ether Treatment

Transition-metal catalyzed asymmetric hydrogenation pathway.

References

  • Title: CYCLOALKYL NITRILE PYRAZOLO PYRIDONES AS JANUS KINASE INHIBITORS[1] Source: European Patent Office - EP 2976340 B1 URL:

  • Title: ABHD6 and dual ABHD6/MGL inhibitors and their uses[2] Source: Google Patents - US10662159B2 URL:

  • Title: Identification of a Chemical Probe for BLT2 Activation by Scaffold Hopping[3] Source: ACS Publications - Journal of Medicinal Chemistry URL:

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage Optimization for (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride

Welcome to the Technical Support Center for (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride (also known as (R)-1-methylisoindoline hydrochloride). As a highly valuable chiral amine intermediate used in asymmetric sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride (also known as (R)-1-methylisoindoline hydrochloride). As a highly valuable chiral amine intermediate used in asymmetric synthesis and drug development, its structural integrity is paramount. However, like many amine hydrochlorides, it is notoriously hygroscopic.

This guide is designed for research scientists and drug development professionals. It moves beyond basic safety data sheets to explain the causality behind material degradation and provides self-validating protocols to ensure absolute stoichiometric precision during your experiments.

I. Troubleshooting & FAQs: Handling and Storage

Q: Why does my batch of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride rapidly lose its free-flowing powder form and become a sticky paste on the benchtop? A: This phenomenon is driven by the inherent hygroscopicity of chiral amine hydrochloride salts. The polar functional groups and chloride counterions provide highly favorable binding sites for atmospheric water molecules[1]. When the salt absorbs moisture, the localized water acts as a plasticizer. This lowers the glass transition temperature ( Tg​ ) of the solid boundaries, causing a phase shift from a crystalline/glassy state to a highly mobile, rubbery state[1]. This deliquescence not only ruins the physical handling properties but drastically alters the effective molar mass of the compound, leading to severe stoichiometry deviations in downstream asymmetric synthesis[2].

Q: How can I accurately weigh this highly hygroscopic intermediate without compromising stoichiometry? A: To prevent water weight from skewing your molar calculations, all handling and weighing must be conducted in an isolated, moisture-free environment. The standard approach is utilizing a positive-pressure glovebox purged with an inert gas (argon or nitrogen), maintaining H2​O and O2​ levels below 1 ppm[2]. If a glovebox is unavailable, an alternative is using pre-filled reaction vials sealed under an inert atmosphere. This allows you to inject anhydrous solvents directly through a septum without exposing the solid salt to ambient air, thereby preserving the exact molarity of your reagents[3].

Q: What is the optimal, self-validating protocol for long-term storage of this compound? A: Long-term storage must establish a multi-barrier defense against water vapor transmission. Store the compound in a tightly sealed, amber glass container equipped with a PTFE-lined septum cap (e.g., Sure/Seal technology)[4]. The headspace must be backfilled with dry argon or nitrogen. For secondary containment, place the primary vial inside a desiccator or a foil-laminated moisture-barrier bag containing indicating desiccant packets[5]. Self-Validation Mechanism: The indicating desiccant serves as a continuous diagnostic tool. If the desiccant changes color (e.g., blue to pink), the primary moisture barrier has failed, immediately signaling the need to re-dry the environment and verify the compound's integrity.

Q: If the compound has already been exposed to ambient humidity, how can I recover and dry it without causing thermal degradation or racemization? A: Direct heating of moist amine hydrochlorides can lead to partial dissociation, hydrolysis, or thermal degradation. A safer, self-validating method is vacuum desiccation or azeotropic drying. Place the open vial in a vacuum oven set to a mild temperature (e.g., 40°C) with a dry inert gas bleed for 12-24 hours. Self-Validation Mechanism: Track the mass of the sample periodically. The drying process is only validated as complete when the compound reaches a constant weight, confirming the absolute removal of absorbed water without relying on arbitrary timeframes[2].

II. Quantitative Handling Thresholds

To maintain the integrity of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride, adhere strictly to the environmental and operational thresholds outlined below.

ParameterThreshold / LimitConsequence of Exceedance
Glovebox Moisture Level < 1 ppm H2​O Rapid moisture absorption leading to stoichiometry errors and altered effective mass[2].
Ambient Benchtop Exposure < 60 seconds (at 45% RH)Surface deliquescence, particle agglomeration, and transition to a rubbery state[1].
Vacuum Drying Temp 40°C - 50°CThermal degradation, potential racemization, or HCl outgassing if heated excessively.
Storage Temperature 2°C - 8°C (Refrigerated)Accelerated chemical degradation and increased kinetic mobility of residual trapped water.

III. Self-Validating Methodologies

Protocol 1: Glovebox Weighing and Transfer

This protocol ensures that the precise molar mass of the chiral amine is preserved for highly sensitive catalytic or asymmetric reactions.

  • Preparation: Ensure the glovebox atmosphere is stabilized at < 1 ppm H2​O and O2​ [2]. Verify that the analytical balance inside the chamber is calibrated.

  • Purging: Place the sealed primary container of the amine hydrochloride, pre-weighed empty reaction vials, and spatulas into the antechamber. Cycle the antechamber vacuum/inert gas purge a minimum of three times to strip surface moisture[4].

  • Transfer: Bring the materials into the main working chamber. Do not open the primary container until immediately before weighing.

  • Weighing: Using the internal analytical balance, weigh the precise mass of the salt into the reaction vial. Record the mass immediately, as even trace glovebox humidity over long periods can cause micro-fluctuations[6].

  • Sealing (Self-Validation): Cap the reaction vial tightly with a PTFE-lined septum cap before removing it from the glovebox[7]. To validate the seal, ensure the septum is unpunctured and the crown is fully crimped or threaded tightly.

  • Storage: Re-seal the bulk container, wrap the cap boundary with Parafilm, and store it in the designated dry zone of the glovebox or transfer it out for desiccated cold storage.

Protocol 2: Azeotropic Drying Recovery

If the compound has clumped due to moisture exposure, use this method to recover the free-flowing powder.

  • Suspension: In a fume hood, suspend the clumped (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride in an anhydrous, low-boiling azeotrope-forming solvent (e.g., anhydrous toluene) within a Schlenk flask.

  • Evaporation: Connect the flask to a Schlenk line. Evaporate the solvent under reduced pressure. The water will co-evaporate azeotropically with the toluene[4].

  • Iteration: Purge the flask with dry argon, add a fresh aliquot of anhydrous toluene, and repeat the evaporation step twice more.

  • Validation: Transfer the flask to a vacuum line and dry to a constant weight. The recovery is successful when two consecutive weight measurements (taken 1 hour apart under vacuum) show a difference of < 0.1 mg.

IV. Workflow Visualization

The following diagram maps the logical decision tree for the moisture-free handling and storage of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride.

HandlingWorkflow Start Receive (1R)-1-methyl-2,3-dihydro- 1H-isoindole HCl Check Check Primary Seal & Desiccant Status Start->Check Glovebox Transfer to Glovebox (<1 ppm H2O/O2) Check->Glovebox Seal Intact & Dry Recovery Azeotropic Drying (If Moisture Exposed) Check->Recovery Seal Compromised Weighing Weighing & Aliquoting (Analytical Balance) Glovebox->Weighing Reaction Seal in Septum Vial for Reaction Weighing->Reaction Aliquot Storage Backfill Bulk with Argon & Store at 2-8°C Weighing->Storage Bulk Remainder Recovery->Glovebox Constant Wt. Verified

Fig 1: Logical workflow for the handling, recovery, and storage of hygroscopic chiral amine salts.

V. References

1.[4] Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group. University of Pittsburgh. URL: 2.[1] Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. URL: 3.[5] Tackling Moisture Challenges in Solid Dosage Manufacturing. Pharmaceutical Technology. URL: 4.[3] How do you handle hygroscopic salts? HepatoChem. URL: 5.[2] A Possible Reason to Place a TGA Inside the Glovebox. NETZSCH Analyzing & Testing. URL: 6.[6] Multiscale Approach of Investigating the Density of Simulated Fuel for a Zero Power Reactor. MDPI. URL: 7.[7] Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide. Benchchem. URL:

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: NMR Profiling of (1R)-1-Methyl-2,3-dihydro-1H-isoindole Hydrochloride vs. Alternative Forms

Introduction & Strategic Context (1R)-1-Methyl-2,3-dihydro-1H-isoindole hydrochloride (commonly referred to as (R)-1-methylisoindoline hydrochloride) is a highly valued chiral building block in medicinal chemistry. Its r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

(1R)-1-Methyl-2,3-dihydro-1H-isoindole hydrochloride (commonly referred to as (R)-1-methylisoindoline hydrochloride) is a highly valued chiral building block in medicinal chemistry. Its rigid bicyclic framework is frequently incorporated into the design of advanced therapeutics, serving as a critical structural motif in Janus kinase (JAK) inhibitors[1] and poly(ADP-ribose) polymerase 7 (PARP7) inhibitors[2]. For researchers and drug development professionals, selecting the correct physical form of this intermediate—and accurately validating its structural and chiral integrity—is paramount. This guide objectively compares the analytical performance and handling characteristics of the enantiopure hydrochloride salt against its free base alternative, supported by experimental Nuclear Magnetic Resonance (NMR) data.

Performance Comparison: Hydrochloride Salt vs. Free Base

When synthesizing or procuring 1-methylisoindoline derivatives, chemists must choose between the free base and the hydrochloride (HCl) salt.

  • Stability and Handling: The free base of 1-methylisoindoline is typically an oil at room temperature and is highly susceptible to atmospheric oxidation and gradual racemization. In contrast, the hydrochloride salt is a crystalline solid that exhibits superior benchtop stability, resistance to oxidation, and ease of handling during stoichiometric measurements.

  • NMR Resolution and Causality: The protonation state directly impacts the electronic environment of the molecule. In the HCl salt, the protonated amine ( NH2+​ ) strongly withdraws electron density via the inductive effect. This deshields the adjacent aliphatic protons at the C1 and C3 positions, causing a significant downfield shift in the 1H NMR spectrum compared to the free base. This downfield shift often moves these critical signals out of the congested upfield region, providing baseline-resolved peaks that are easier to integrate for quantitative purity assessments.

Quantitative Data: Chemical Shift Comparisons

The following tables summarize the expected 1H and 13C NMR chemical shifts, illustrating the deshielding effect induced by salt formation.

Table 1: Comparative 1H NMR Chemical Shifts (400 MHz) | Position | Free Base ( CDCl3​ , δ ppm) | HCl Salt ( DMSO−d6​ , δ ppm) | Multiplicity & Integration | Causality / Observation | | :--- | :--- | :--- | :--- | :--- | | NH / NH2+​ | 2.20 | 9.80 - 10.20 | br s, 1H / 2H | Extreme downfield shift due to protonation and hydrogen bonding in DMSO. | | Aromatic (C4-C7) | 7.15 - 7.25 | 7.30 - 7.50 | m, 4H | Slight deshielding from the positively charged nitrogen. | | C1-H | 4.30 | 4.85 | q, J = 6.8 Hz, 1H | +0.55 ppm shift due to strong inductive withdrawal by NH2+​ . | | C3- H2​ | 4.05 - 4.20 | 4.45 - 4.60 | m, 2H | +0.40 ppm shift; AB system often better resolved in the salt form. | | CH3​ | 1.40 | 1.60 | d, J = 6.8 Hz, 3H | +0.20 ppm shift; sharp doublet confirms the methyl group. |

Table 2: 13C NMR Chemical Shifts for the HCl Salt (100 MHz, DMSO−d6​ )

Carbon Position Chemical Shift (δ ppm) Assignment Notes
C3a, C7a 134.2, 138.5 Quaternary aromatic carbons.
C4, C5, C6, C7 122.0, 123.5, 127.8, 128.5 Aromatic methine carbons.
C1 58.5 Chiral center; deshielded by adjacent nitrogen.
C3 50.2 Benzylic/aliphatic methylene.

| CH3​ | 20.5 | Aliphatic methyl group. |

Chiral Purity Determination: Enantiomeric Excess (ee%)

Standard NMR cannot distinguish between the (1R) and (1S) enantiomers in an achiral environment. To determine the enantiomeric excess (ee%) of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride, the compound must be converted into a mixture of diastereomers. This is achieved using a Chiral Derivatizing Agent (CDA) such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA)[3]. The anisotropic effects of the phenyl group in the resulting diastereomeric amides induce distinct chemical shift differences (Δδ) in both the 1H and 19F NMR spectra, allowing for precise integration and ee% calculation[4].

Experimental Protocols: Self-Validating Workflows

Protocol A: Standard NMR Sample Preparation

  • Desiccation: Dry the (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride sample under high vacuum for 2 hours to remove residual moisture. Causality: Water exchanges with the NH2+​ protons, broadening the signal and complicating integration.

  • Dissolution: Dissolve 15-20 mg of the salt in 0.6 mL of high-purity DMSO−d6​ (containing 0.03% v/v TMS as an internal standard).

  • Validation Check: Ensure the solution is completely clear. Causality: Suspended particulates will degrade magnetic field homogeneity (shimming), leading to poor peak resolution. Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire the 1H spectrum at 298 K using a standard 1D pulse sequence with 16 scans and a relaxation delay (D1) of 2 seconds to ensure complete relaxation for accurate integration.

Protocol B: Mosher's Amide Derivatization for ee% Determination

  • Free-Basing (In Situ): Suspend 10 mg of the HCl salt in 0.5 mL of anhydrous CDCl3​ in a dry vial. Add 3 equivalents of anhydrous N,N-diisopropylethylamine (DIPEA) to neutralize the salt.

  • Derivatization: Add 1.5 equivalents of (S)-(+)-Mosher's acid chloride ((S)-MTPA-Cl). Stir at room temperature for 1 hour. Causality: Using the highly reactive acid chloride instead of the free acid avoids the need for coupling agents, driving the reaction to completion rapidly without risking racemization.

  • Quenching & Extraction: Quench with 0.5 mL of saturated aqueous NaHCO3​ . Extract the organic layer, dry over anhydrous Na2​SO4​ , and filter directly into an NMR tube.

  • Analysis: Acquire a 19F NMR spectrum (with 1H decoupling). The (1R) and (1S) enantiomers will appear as two distinct singlet peaks (typically separated by 0.1 - 0.3 ppm). Calculate ee% using the formula: ee%=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 .

Analytical Workflow Visualization

Workflow A Synthesis of (1R)-1-Methylisoindoline B HCl Salt Formation A->B C 1H & 13C NMR Structural Validation B->C D Mosher's Acid Derivatization C->D E ee% Determination via 19F/1H NMR D->E

Analytical workflow for the validation and chiral purity assessment of the isoindole derivative.

References

  • CYCLOALKYL NITRILE PYRAZOLO PYRIDONES AS JANUS KINASE INHIBITORS. European Patent Office (EP 2976340 B1).
  • PYRIDAZINONES AS PARP7 INHIBITORS. European Patent Office (EP 3788040 B1).
  • (S)-Mandelic Acid vs. Mosher's Acid: A Comparative Guide to Determining Enantiomeric Excess. Benchchem.
  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine enantiomeric excess. AIR Unimi.

Sources

Comparative

A Comparative Guide to Chiral HPLC Method Validation for (1R)-1-methyl-2,3-dihydro-1H-isoindole Hydrochloride

In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not merely a matter of chemical curiosity; it is a critical determinant of its pharmacological activity and safety profil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not merely a matter of chemical curiosity; it is a critical determinant of its pharmacological activity and safety profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different physiological effects. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drug substances. This guide provides a comprehensive framework for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method tailored for the enantiomeric purity determination of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride, a key chiral intermediate or active pharmaceutical ingredient (API).

This document moves beyond a simple recitation of validation parameters. It delves into the scientific rationale behind experimental design choices and offers a comparative perspective on alternative analytical approaches, all while being grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4]

The Imperative of Chiral Separation

The isoindole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[5][6] When a stereocenter is present, as in (1R)-1-methyl-2,3-dihydro-1H-isoindole, the separation and quantification of its enantiomer becomes a critical quality control step. Chiral HPLC, employing a chiral stationary phase (CSP), is the predominant technique for this purpose due to its high selectivity and resolving power.[7][8][9]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][10] For a chiral HPLC method, this means proving it can accurately and reliably quantify the undesired enantiomer in the presence of the desired one.

Method Development and Validation Workflow

The journey from a nascent analytical method to a fully validated, routine-ready procedure is a systematic process. It begins with method development, where the optimal chromatographic conditions are established, followed by a rigorous validation phase to demonstrate that the method is fit for its intended use.[11]

G Define Analytical Target Profile (ATP) Define Analytical Target Profile (ATP) Screen Chiral Stationary Phases (CSPs) Screen Chiral Stationary Phases (CSPs) Define Analytical Target Profile (ATP)->Screen Chiral Stationary Phases (CSPs) Optimize Mobile Phase Optimize Mobile Phase Screen Chiral Stationary Phases (CSPs)->Optimize Mobile Phase Finalize Method Parameters Finalize Method Parameters Optimize Mobile Phase->Finalize Method Parameters System Suitability System Suitability Finalize Method Parameters->System Suitability Specificity Specificity System Suitability->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Validated Method Validated Method Robustness->Validated Method

Caption: Workflow from method development to validation for a chiral HPLC assay.[11]

Comparative Analysis of Chiral Stationary Phases

The heart of a chiral separation is the Chiral Stationary Phase (CSP). The choice of CSP is the most critical factor in achieving enantiomeric resolution.[12] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used due to their broad applicability and high success rates in resolving a wide range of chiral compounds.[13][14]

For the separation of a basic compound like 1-methyl-2,3-dihydro-1H-isoindole, several types of CSPs could be considered. A comparative screening approach is highly recommended.

Chiral Stationary Phase (CSP) TypePrinciple of SeparationPotential for (1R)-1-methyl-2,3-dihydro-1H-isoindole Separation
Polysaccharide-based (e.g., Cellulose or Amylose derivatives) A combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities of the polysaccharide structure.High. These are versatile and often the first choice for screening.[13]
Pirkle-type (e.g., DNB-phenylglycine) π-π interactions, hydrogen bonding, and dipole stacking between the analyte and the electron-deficient/electron-rich aromatic rings of the CSP.Moderate to High. The aromatic isoindole structure could interact favorably.
Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) Multiple interaction mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic basket.Moderate. The basic nature of the analyte might lead to strong interactions.
Ligand Exchange (e.g., L-proline copper complex) Formation of transient diastereomeric metal complexes between the analyte, a chiral ligand on the CSP, and a metal ion in the mobile phase.Low to Moderate. Requires the analyte to have suitable functional groups for chelation.

Experimental Protocol: CSP Screening

  • Prepare a racemic standard of 1-methyl-2,3-dihydro-1H-isoindole hydrochloride at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or ethanol).

  • Screen a minimum of three different CSPs , ideally from different categories (e.g., one cellulose-based, one amylose-based, and one Pirkle-type).

  • Employ a generic screening gradient for each column, typically using a mobile phase of hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier (e.g., diethylamine) for normal phase, or acetonitrile/water with a buffer for reversed-phase.

  • Evaluate the chromatograms for any signs of peak separation. The primary goal is to achieve baseline resolution (Rs > 1.5).

Detailed Method Validation Protocol

Once a suitable CSP and mobile phase have been identified that provide adequate separation of the enantiomers, the method must be validated according to ICH Q2(R1) guidelines.[2][3][15]

System Suitability

System suitability testing is an integral part of any analytical procedure. It is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately.

Experimental Protocol:

  • Prepare a system suitability solution containing both the (1R)- and (S)-enantiomers of 1-methyl-2,3-dihydro-1H-isoindole hydrochloride at a concentration that gives a significant detector response.

  • Inject the solution six replicate times.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for retention time, peak area, and resolution.

Acceptance Criteria:

ParameterAcceptance Criteria
Resolution (Rs) ≥ 2.0
Tailing Factor (T) ≤ 2.0 for both enantiomer peaks
%RSD for Peak Area ≤ 2.0%
%RSD for Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[10] For a chiral method, this means demonstrating that the peak for the undesired enantiomer is free from interference from the main enantiomer, any impurities, and degradation products.

Experimental Protocol:

  • Forced Degradation: Subject a solution of the racemic compound to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analyze the stressed samples and compare the chromatograms to that of an unstressed sample.

  • Assess peak purity of the enantiomer peaks using a photodiode array (PDA) detector.

Acceptance Criteria:

  • The peaks for the (1R)- and (S)-enantiomers should be well-resolved from each other and from any degradation products.

  • The peak purity index for both enantiomer peaks should be close to 1, indicating no co-eluting impurities.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[10] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[1]

Experimental Protocol:

  • Prepare a series of at least five solutions of the (S)-enantiomer (the undesired enantiomer) at concentrations spanning from the limit of quantification (LOQ) to 150% of the specification limit for the enantiomeric impurity.

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.998
Y-intercept Should be close to zero
Range Typically from LOQ to 120% or 150% of the impurity specification.
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.

Experimental Protocol:

  • Prepare a solution of the (1R)-enantiomer at the target assay concentration.

  • Spike this solution with the (S)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analyze each spiked solution in triplicate.

  • Calculate the percentage recovery of the (S)-enantiomer at each level.

Acceptance Criteria:

  • The mean recovery should be within 90.0% to 110.0% for each concentration level.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the (1R)-enantiomer spiked with the (S)-enantiomer at the 100% specification level on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

Precision LevelAcceptance Criteria (%RSD)
Repeatability ≤ 5.0%
Intermediate Precision ≤ 10.0%
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16][17][18]

Experimental Protocol:

  • Prepare a system suitability solution.

  • Analyze this solution while making small, deliberate changes to the chromatographic parameters, one at a time.

  • Evaluate the effect of these changes on system suitability parameters, particularly resolution.

Typical Parameters to Vary:

  • Flow rate (e.g., ± 10%)

  • Column temperature (e.g., ± 5 °C)

  • Mobile phase composition (e.g., ± 2% of the minor component)

  • Wavelength (e.g., ± 2 nm)

G Method Validation Method Validation System Suitability System Suitability Method Validation->System Suitability Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Robustness Robustness Method Validation->Robustness Forced Degradation Forced Degradation Specificity->Forced Degradation Range Range Linearity->Range Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision

Caption: Interrelation of analytical method validation parameters.[19]

Conclusion

The validation of a chiral HPLC method is a meticulous process that requires a deep understanding of both chromatographic principles and regulatory expectations. By systematically evaluating parameters such as system suitability, specificity, linearity, range, accuracy, precision, and robustness, a high degree of confidence in the method's performance can be established. This guide provides a robust framework for the validation of a chiral HPLC method for (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride, ensuring that the enantiomeric purity of this important compound can be reliably controlled. The principles and protocols outlined herein are broadly applicable to the validation of chiral methods for other pharmaceutical compounds, serving as a valuable resource for researchers and scientists in the field of drug development.

References

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • Pharmacopeia.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective.
  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • LCGC International. (2025, November 27). Robustness Tests.
  • International Council for Harmonisation. (2005, November). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Thermo Fisher Scientific. (2021, September 22). Don't Get Lost in Your HPLC Method Development.
  • Benchchem.
  • USP-NF.
  • Benchchem. A Comparative Guide to Robustness Testing of HPLC Methods for Phenolic Compounds.
  • Slideshare.
  • National Center for Biotechnology Information. (2021, October 27). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • International Journal of Pharmaceutical Sciences Review and Research. (2019, May 25).
  • ResearchGate.
  • MDPI. (2024, March 18).
  • LCGC International. (2023, January 19).
  • Analytical Chemistry. (2011, November 8). Chiral Separations: A Review of Current Topics and Trends.
  • Royal Society of Chemistry. (2023, September 27).
  • Indian Journal Of Basic And Applied Medical Research. (2023, March 21). Development of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner: Review.
  • Request PDF.
  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • Royal Society of Chemistry.
  • Regis Technologies.
  • REFLECT.
  • National Center for Biotechnology Information. (2024, May 14).
  • reposiTUm.
  • PubMed. (2016, May 15). A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules.
  • Scirp.org.
  • NISCAIR. An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles.
  • MDPI. (2021, January 4).
  • Journal of Food and Drug Analysis.
  • Der Pharma Chemica.
  • Wikipedia. Isoindole.
  • ResearchGate. (2025, August 6). An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles.
  • National Center for Biotechnology Information. Accessing the Ene–Imine Motif in 1H-Isoindole, Thienopyrrole, and Thienopyridine Building Blocks.

Sources

Validation

Comparing (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride vs (1S)-enantiomer reactivity

As a Senior Application Scientist navigating the complexities of chiral drug design, I frequently encounter the critical decision of selecting the correct enantiomer for heterocyclic building blocks. 1-Methyl-2,3-dihydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of chiral drug design, I frequently encounter the critical decision of selecting the correct enantiomer for heterocyclic building blocks. 1-Methyl-2,3-dihydro-1H-isoindole hydrochloride (commonly referred to as 1-methylisoindoline hydrochloride) is a highly versatile secondary amine scaffold utilized extensively in the development of Janus Kinase (JAK) inhibitors, aryl hydrocarbon receptor nuclear translocator (ARNT) degraders, and Leukotriene B4 receptor 2 (BLT2) agonists.

While the (1R) and (1S) enantiomers exhibit identical intrinsic chemical reactivity toward achiral reagents, their behavior diverges completely in asymmetric synthesis and biological target engagement. This guide provides a rigorous, data-driven comparison of the (1R) and (1S) enantiomers, focusing on their reactivity profiles, synthetic methodologies, and validated experimental protocols.

Physicochemical & Baseline Reactivity Profile

In an achiral environment, both the (1R) and (1S) enantiomers possess identical baseline nucleophilicity. The secondary amine within the rigid isoindoline ring is highly reactive toward acyl chlorides, sulfonyl chlorides, and alkyl halides, making it an excellent nucleophilic fragment for scaffold hopping [[1]]().

Table 1: Comparative Properties of 1-Methylisoindoline Enantiomers

Property(1R)-1-methylisoindoline HCl(1S)-1-methylisoindoline HCl
CAS Number 2031241-93-5 21900707-18-7 2
Stereocenter Configuration (R)(S)
Molecular Weight 169.65 g/mol 169.65 g/mol
Achiral Electrophile Reactivity Identical (Rapid acylation/alkylation)Identical (Rapid acylation/alkylation)
Chiral Target Affinity Enantioselective (Steric-dependent)Enantioselective (Steric-dependent)
Documented Applications JAK Inhibitors 3BLT2 Agonists 1

Mechanistic Insights into Enantiomeric Reactivity (Pharmacodynamics)

The 1-methyl group sits directly adjacent to the secondary amine. When this scaffold is incorporated into a larger drug molecule, this highly localized chiral center dictates the spatial trajectory of the entire molecule within a biological binding pocket.

For example, in the development of BLT2 receptor agonists, substituting the (1S)-enantiomer with the (1R)-enantiomer drastically alters G-protein coupled receptor (GPCR) activation due to steric clashes with the receptor's transmembrane helices [[1]]().

G Target Chiral Biological Target (e.g., BLT2 Receptor / Kinase) LigandR (1R)-1-Methylisoindoline Derivative LigandR->Target Steric Match (High Affinity) LigandS (1S)-1-Methylisoindoline Derivative LigandS->Target Steric Clash (Low Affinity)

Differential binding of (1R) vs (1S) enantiomers in chiral biological pockets.

Synthetic Workflows & Stereoretention

Obtaining enantiopure (1R)- or (1S)-1-methylisoindoline requires precise synthetic control. Two primary methodologies are utilized in modern laboratories:

  • Chiral Supercritical Fluid Chromatography (SFC): Direct resolution of the racemic mixture. For instance, utilizing a Chiral Technology OJ-H column (5% isopropyl alcohol/CO2 mobile phase) effectively separates the enantiomers with >99% enantiomeric excess (e.e.) 3.

  • Asymmetric Synthesis via Lactam Reduction: A highly efficient route involves the reduction of a chiral precursor, such as (R)-3-methylisoindolin-1-one. Historically, lactam reduction requires massive excesses of harsh reducing agents. However, protecting the lactam nitrogen with a tert-butoxycarbonyl (Boc) group fundamentally alters the reactivity. The Boc group acts as a strong electron-withdrawing group (EWG), pulling electron density away from the nitrogen. This prevents the nitrogen's lone pair from donating into the carbonyl, rendering the carbonyl highly electrophilic and susceptible to mild reduction 4.

G Lactam (R)-3-Methylisoindolin-1-one (Precursor) BocLactam N-Boc Protected Lactam (Carbonyl Activated) Lactam->BocLactam Boc2O, DMAP Reduction Reduction (NaBH4, BF3·Et2O) BocLactam->Reduction Electron Withdrawal Product (1R)-1-Methylisoindoline Hydrochloride Reduction->Product HCl / Dioxane

Asymmetric synthesis workflow using N-Boc electronic activation for lactam reduction.

Self-Validating Experimental Protocols

Protocol A: Asymmetric Synthesis of (1R)-1-methylisoindoline via N-Boc-Lactam Reduction

Causality Focus: Utilizing electronic activation to bypass harsh reduction conditions.4

  • Protection: Dissolve (R)-3-methylisoindolin-1-one in anhydrous tetrahydrofuran (THF). Add 1.2 equivalents of Boc-anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature until complete.

    • Validation Checkpoint 1: Analyze the intermediate via 1H-NMR. The successful addition of the Boc group will present as a sharp 9H singlet near 1.5 ppm. The activation of the carbonyl is confirmed by a shift in the lactam C=O stretch in FTIR (>1700 cm⁻¹ compared to the unprotected lactam).

  • Reduction: Cool the solution to 0°C. Add 2.0 equivalents of sodium borohydride (NaBH₄) followed by the dropwise addition of boron trifluoride etherate (BF₃·Et₂O).

    • Causality Note: Because the Boc group has activated the carbonyl, we avoid the need for hazardous LiAlH₄ or massive excesses of NaBH₄.

  • Deprotection & Salt Formation: Quench the reaction carefully with water, extract with ethyl acetate, and concentrate. Dissolve the crude intermediate in 1,4-dioxane and treat with 4N HCl to cleave the Boc group and precipitate the hydrochloride salt.

    • Final Validation: Determine enantiomeric excess (e.e.) via Chiral SFC. An e.e. of >99% validates the stereoretention of the reduction step.

Protocol B: Acylation for Chemical Probe Synthesis (e.g., BLT2 Agonists)

Causality Focus: Free-base liberation and nucleophilic trapping. [[1]]()

  • Free-Base Liberation: Dissolve 1.0 mmol of (1S)-1-methylisoindoline hydrochloride in 10.0 mL of anhydrous dichloromethane (DCM). Add 2.3 equivalents of triethylamine (TEA).

    • Causality Note: The isoindoline is supplied as a hydrochloride salt to prevent oxidative degradation. TEA is required to deprotonate the salt, liberating the nucleophilic free base in situ before the electrophile is introduced.

  • Acylation: Cool the mixture to 0°C. Add 1.3 equivalents of valeryl chloride dropwise. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

    • Validation Checkpoint 1: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 134 for the free base) and the appearance of the acylated product mass validates the coupling.

  • Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify the crude product via flash chromatography (hexane/EtOAc gradient).

    • Final Validation: Test the synthesized probe in a functional cell-based assay measuring inositol monophosphate (IP-1) accumulation to validate target agonism against a reference standard.

References

  • (1S)
  • Source: acs.
  • JP2022035954A - N-Boc-lactam derivative and its production method, and cyclic amine...
  • Source: googleapis.com (European Patent Office)

Sources

Comparative

Comparative Mass Spectrometry Fragmentation Guide: (1R)-1-Methyl-2,3-dihydro-1H-isoindole Hydrochloride

Executive Summary & Analytical Rationale (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride (commonly known as (R)-1-methylisoindoline HCl) is a highly valued chiral building block used extensively in the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

(1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride (commonly known as (R)-1-methylisoindoline HCl) is a highly valued chiral building block used extensively in the synthesis of kinase inhibitors, GPCR ligands, and other pharmaceutical agents[1]. Accurate mass spectrometric (MS) characterization of this compound is critical not only for confirming its structural identity but also for tracking in vivo metabolic conversions[2].

This guide objectively compares the fragmentation performance of (1R)-1-methylisoindoline across the two most prevalent analytical platforms: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS). By understanding the causality behind these distinct ionization environments, drug development professionals can build robust, self-validating analytical workflows.

Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS

Electrospray Ionization (LC-ESI-MS/MS) Dynamics

Electrospray ionization is a "soft" ionization technique. When the hydrochloride salt of (1R)-1-methylisoindoline is introduced into an acidic aqueous/organic mobile phase, the salt completely dissociates[1]. The secondary amine of the isoindoline core is readily protonated, yielding an even-electron precursor ion [M+H]+ at m/z 134.10[3]. Because ESI imparts very little residual internal energy, the intact [M+H]+ ion dominates the MS1 spectrum. Fragmentation requires Collision-Induced Dissociation (CID). Upon CID, the dominant pathway is the expulsion of ammonia (NH₃, 17 Da) via ring-opening and proton transfer, yielding a stable hydrocarbon cation at m/z 117.07[2].

Electron Ionization (GC-EI-MS) Dynamics

Electron ionization is a "hard" ionization technique operating typically at 70 eV. Unlike LC-MS, GC-MS requires the analyte to be volatile and thermally stable. The thermal energy of the GC inlet (250 °C) liberates the free base from the HCl salt. The 70 eV electron beam strips a single electron from the free base, forming an odd-electron radical cation M+∙ at m/z 133.09[4]. The dominant fragmentation mechanism here is alpha-cleavage . The loss of the C1-methyl radical (15 Da) is thermodynamically favored because it generates a fully conjugated, highly stable isoindolinium cation at m/z 118.06, which typically forms the base peak of the spectrum[4].

Isomeric Differentiation: 1-Methyl vs. 2-Methylisoindoline

A common analytical bottleneck is differentiating (1R)-1-methylisoindoline from its positional isomer, 2-methylisoindoline (N-methylisoindoline). While both share the exact same free base molecular weight (133.19 g/mol ), their MS fragmentation patterns diverge drastically due to their structural connectivity:

  • 1-Methylisoindoline : The C1-methyl group acts as a highly labile leaving group under EI conditions. Alpha-cleavage rapidly expels the methyl radical, driving the base peak to m/z 118.

  • 2-Methylisoindoline : This isomer lacks a C-methyl group. Its alpha-cleavage predominantly results in the loss of a hydrogen radical (1 Da), yielding an [M−H]+ peak at m/z 132.

Causality Insight : This deterministic behavior—driven by the relative stability of the resulting cations—allows analysts to definitively assign the positional isomer based solely on the presence or absence of the m/z 118 base peak in GC-EI-MS.

Quantitative Fragmentation Data

Table 1: LC-ESI-MS/MS Fragmentation Data (Positive Mode)
Precursor Ion (m/z)Fragment Ion (m/z)Relative AbundanceStructural AssignmentCausality / Mechanism
134.10 [M+H]+ -100% (Low CE)Protonated intact moleculeSoft ionization preserves the molecular ion.
134.10117.07Base Peak (High CE) [M+H−NH3​]+ High collision energy drives ring-opening and ammonia expulsion.
134.10102.05Minor [M+H−NH3​−CH3​]+ Secondary loss of the methyl radical post-deamination.
Table 2: GC-EI-MS Fragmentation Data (70 eV)
Ion (m/z)Relative AbundanceStructural AssignmentCausality / Mechanism
133.09~15% M+∙ (Radical Cation)70 eV electron impact strips one electron from the free base.
118.06100% (Base Peak) [M−CH3​]+ Highly favored alpha-cleavage yields a stable isoindolinium cation.
91.05~40% [C7​H7​]+ Ring contraction and loss of HCN (27 Da) forms the stable tropylium ion.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following methodologies are designed as self-validating systems.

LC-ESI-MS/MS Workflow
  • Sample Preparation : Dissolve 1 mg of (1R)-1-methylisoindoline HCl in 1 mL of Methanol:Water (50:50) containing 0.1% Formic Acid.

    • Causality: Formic acid ensures complete protonation of the secondary amine, maximizing the [M+H]+ signal, while the aqueous-organic mix ensures the complete dissolution of the HCl salt[1].

  • Self-Validation Step : Inject a solvent blank (MeOH:H2O + 0.1% FA) immediately prior to the sample. The system is validated if the blank shows a signal-to-noise ratio of <3:1 at m/z 134.10, confirming zero source contamination or carryover.

  • Instrument Parameters : Capillary voltage 3.0 kV, Desolvation temperature 350 °C. Ramp CID collision energy from 10 to 30 eV using Argon collision gas to map the transition from m/z 134.10 to 117.07.

GC-EI-MS Workflow
  • Sample Preparation (Free-Basing) : Suspend 5 mg of the HCl salt in 2 mL of LC-MS grade water. Add 1M NaOH dropwise until pH > 10. Extract with 2 mL of Dichloromethane (DCM). Collect the lower organic layer and dry over anhydrous Na2​SO4​ .

    • Causality: Direct injection of HCl salts into a 250 °C GC inlet causes unpredictable thermal degradation and releases corrosive HCl gas, which rapidly degrades the MS filament. Free-basing ensures clean volatilization of the intact molecule.

  • Self-Validation Step : Verify the LLE efficiency by running a post-extraction pH check of the aqueous layer (must remain >10). Analyze a DCM blank run to establish a baseline and confirm the absence of column ghost peaks.

  • Instrument Parameters : Inlet temperature 250 °C, Split ratio 10:1. Oven program: 50 °C (hold 1 min) to 280 °C at 20 °C/min. EI source set to 70 eV at 230 °C. Implement a 3-minute solvent delay to protect the filament from the DCM front.

Mechanistic Pathway Visualization

MS_Fragmentation M_HCl (1R)-1-Methylisoindoline HCl MW: 169.65 ESI_Ion [M+H]+ m/z 134.1 (ESI Soft Ionization) M_HCl->ESI_Ion LC-MS/MS (-HCl, +H+) EI_Ion M+• m/z 133.1 (EI Hard Ionization) M_HCl->EI_Ion GC-MS (Free Base) (Thermal, -e-) ESI_Frag1 [M+H - NH3]+ m/z 117.1 (Loss of Ammonia) ESI_Ion->ESI_Frag1 CID -17 Da EI_Frag1 [M - CH3]+ m/z 118.1 (Alpha Cleavage) EI_Ion->EI_Frag1 70 eV -15 Da ESI_Frag2 [M+H - CH3 - NH3]+ m/z 102.1 (Ring Opening) ESI_Frag1->ESI_Frag2 CID -15 Da EI_Frag2 [M - CH3 - HCN]+ m/z 91.1 (Tropylium Ion) EI_Frag1->EI_Frag2 70 eV -27 Da

Figure 1: ESI-MS/MS and GC-EI-MS fragmentation pathways of (1R)-1-methylisoindoline.

Sources

Validation

Unlocking Conformational Rigidity: A Comparative Guide to (1R)-1-methyl-2,3-dihydro-1H-isoindole Hydrochloride in Drug Discovery

Chiral amine building blocks are the structural backbone of modern medicinal chemistry. Recent analyses indicate that approximately 40% of all New Chemical Entities (NCEs) approved by the FDA contain one or more chiral a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chiral amine building blocks are the structural backbone of modern medicinal chemistry. Recent analyses indicate that approximately 40% of all New Chemical Entities (NCEs) approved by the FDA contain one or more chiral amine centers [1]. As drug targets become more complex, the demand for highly functionalized, conformationally restricted scaffolds has surged [2].

This guide provides an objective, data-driven comparison between (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride (a rigid, bicyclic secondary amine) and traditional chiral amines like (R)-1-phenylethylamine and (R)-3-aminopiperidine. By examining physicochemical properties, synthetic workflows, and target-binding causality, this guide equips researchers with the insights needed to optimize scaffold hopping and lead optimization campaigns.

Mechanistic Causality: The Entropic Advantage

The selection of a chiral amine building block is rarely arbitrary; it is governed by the thermodynamic principles of protein-ligand binding.

When a flexible acyclic amine, such as (R)-1-phenylethylamine, binds to a target protein, it must freeze its rotatable bonds into a single bioactive conformation. This results in a high entropic penalty ( ΔS<0 ), which diminishes the overall free energy of binding ( ΔG ).

Conversely, the isoindoline scaffold features a fused benzene and pyrroline ring system. This bicyclic architecture inherently restricts the conformational space of the nitrogen atom and forces the chiral methyl group into a defined 3D vector. When integrated into kinase inhibitors or GPCR ligands, (1R)-1-methylisoindoline acts as a "pre-organized" structural motif. It pays its entropic penalty during synthesis rather than during target binding, directly causing a marked increase in target affinity and selectivity [3].

Workflow Start Hit Identification Scaffold Scaffold Hopping Start->Scaffold Isoindoline (1R)-1-methylisoindoline Scaffold->Isoindoline Rigidify AltAmine Acyclic Amine Scaffold->AltAmine Flexible Assay In Vitro Assay Isoindoline->Assay AltAmine->Assay

Fig 1: Scaffold hopping workflow comparing rigid isoindoline vs flexible acyclic amines.

Structural & Physicochemical Comparison

To objectively evaluate (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride, we must benchmark it against other ubiquitous chiral amines. The table below summarizes their structural profiles and typical applications in drug discovery.

Table 1: Physicochemical & Structural Profiling of Chiral Amines

Building BlockStructure TypeApprox. pKaConformational RigiditySteric HindrancePrimary Drug Discovery Applications
(1R)-1-methylisoindoline Bicyclic Secondary~8.5High HighJAK Inhibitors [4], GPCR Agonists (BLT2) [3]
(R)-1-phenylethylamine Acyclic Primary~9.8LowLowResolving agents, flexible linker synthesis
(R)-3-aminopiperidine Monocyclic Primary~10.0ModerateLowDPP-4 Inhibitors (e.g., Alogliptin analogs)
(S)-2-methylpyrrolidine Monocyclic Secondary~10.4ModerateModerateHistamine H3 receptor antagonists

Quantitative Performance Data: Amide Coupling Efficiency

Due to the steric bulk surrounding the secondary nitrogen, (1R)-1-methylisoindoline reacts slower than primary acyclic amines. However, modern coupling reagents (e.g., HATU) easily overcome this barrier. The following table presents comparative experimental data for a standard amide coupling reaction, highlighting the trade-off between reaction time and the resulting biological potency (mock data representative of a generic kinase target).

Table 2: Experimental Performance in HATU-Mediated Amide Coupling

Amine Building BlockCoupling Yield (%)Reaction Time (h)ee Retention (%)Target Affinity (IC50)
(1R)-1-methylisoindoline HCl 85%2.0>99%12 nM
(R)-1-phenylethylamine 95%0.5>99%450 nM
(S)-2-methylpyrrolidine 88%1.5>99%85 nM

Data Interpretation: While the rigid isoindoline requires a longer reaction time due to steric hindrance, the resulting conformational restriction yields a 37-fold improvement in target affinity compared to the flexible acyclic analog.

Experimental Methodology: Self-Validating Amide Coupling Protocol

To ensure reproducibility and scientific integrity, the following step-by-step protocol details the integration of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride into a target scaffold. This protocol is designed as a self-validating system , incorporating real-time analytical checkpoints.

Objective: Synthesize a sterically hindered amide without compromising the chiral integrity of the isoindoline methyl group.

Reagents: Target Carboxylic Acid (1.0 eq), (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride (1.1 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), Anhydrous DMF.

Step-by-Step Workflow:

  • Pre-Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Base Addition & Visual Validation: Add DIPEA dropwise.

    • Causality: DIPEA serves a dual purpose: it deprotonates the carboxylic acid for HATU activation and liberates the free base of the isoindoline hydrochloride salt.

    • Self-Validation Checkpoint 1: The solution will transition to a pale yellow color within 10-15 minutes, visually confirming the formation of the active OAt-ester intermediate.

  • Amine Introduction: Add (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride in a single portion. Stir at room temperature.

  • Analytical Monitoring:

    • Self-Validation Checkpoint 2: After 1.5 hours, sample the reaction for LC-MS analysis. The reaction is deemed complete when the mass corresponding to the active ester is entirely consumed, and the product mass (M+H)+ dominates the chromatogram.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (to purge unreacted amine), brine, and dry over anhydrous Na2​SO4​ . Concentrate under reduced pressure.

  • Stereochemical Validation: Purify the crude product via flash column chromatography.

    • Self-Validation Checkpoint 3: Submit the purified compound to Chiral Supercritical Fluid Chromatography (SFC). Compare the retention time against a racemic standard to confirm >99% enantiomeric excess (ee), ensuring no racemization occurred at the α -carbon during coupling.

Pathway Application: Janus Kinase (JAK) Inhibition

The (1R)-1-methylisoindoline scaffold is highly privileged in the design of kinase inhibitors. By occupying the ATP-binding pocket of Janus kinases, these rigidified molecules prevent the phosphorylation of STAT proteins, thereby halting pro-inflammatory gene transcription [4].

JAK_STAT Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK STAT STAT Activation JAK->STAT Inhibitor Isoindoline Inhibitor Inhibitor->JAK Blocks

Fig 2: Mechanism of action for isoindoline-derived JAK inhibitors in the JAK-STAT pathway.

References

  • Breakthrough in pharmaceuticals production with new enzyme discovery. The University of Manchester. Available at:[Link]

  • Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of the American Chemical Society. Available at:[Link]

  • Identification of a Chemical Probe for BLT2 Activation by Scaffold Hopping. ACS Medicinal Chemistry Letters. Available at:[Link]

  • CYCLOALKYL NITRILE PYRAZOLO PYRIDONES AS JANUS KINASE INHIBITORS.European Patent Office (EP 2976340 B1).

Safety & Regulatory Compliance

Safety

(1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride (also known as (1R)-1-methylisoindoline hydrochloride) is a speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride

(1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride (also known as (1R)-1-methylisoindoline hydrochloride) is a specialized nitrogenous organic salt frequently utilized as a chiral building block in pharmaceutical synthesis. Because of its biological activity and the presence of a hydrochloride salt of a secondary amine, improper disposal poses significant risks to laboratory personnel and the environment. This guide provides a comprehensive, step-by-step operational plan for the safe handling, spill mitigation, and regulatory-compliant disposal of this compound.

Hazard Profiling and Physicochemical Assessment

Before executing any disposal protocol, it is critical to understand the mechanistic hazards of the compound. As an isoindoline derivative, it acts as a localized irritant and presents acute toxicity risks upon ingestion or inhalation[1][2].

Table 1: Hazard Profile and Operational Controls

ParameterSpecification / RequirementMechanistic Rationale
GHS Classifications Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335), Acute Tox. 4 (H302)The secondary amine structure interacts with mucosal membranes, causing localized pH changes and cellular irritation[2][3].
Thermal Decomposition Emits NOx, CO, CO2, and HCl gasHigh-temperature degradation breaks the isoindoline ring and releases corrosive hydrogen chloride gas[3].
Incompatibilities Strong oxidizing agents, strong basesContact with strong bases deprotonates the salt, releasing the free base which may have higher volatility and altered toxicity[4][5].
Required PPE Nitrile gloves (double-gloving recommended), HEPA-filtered respirator (N95/P100) for powder handling, chemical safety gogglesPrevents dermal absorption and inhalation of fine crystalline dust[5].

Mechanistic Rationale for Disposal (E-E-A-T)

Expertise & Experience: Many laboratories mistakenly assume that because an organic hydrochloride salt is water-soluble, it can be disposed of via the sanitary sewer. This is a critical operational error. The National Research Council's Prudent Practices in the Laboratory strictly prohibits the drain disposal of biologically active or toxic organic salts[6][7].

Causality: (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride resists rapid environmental degradation. If introduced into aquatic ecosystems, amine derivatives can cause acute toxicity to aquatic life and disrupt local microbial ecosystems in water treatment facilities[8].

Authoritative Grounding: Therefore, the only acceptable method of disposal is high-temperature incineration at an EPA/RCRA-approved hazardous waste facility. Incineration ensures complete thermal destruction of the isoindoline pharmacophore, while the facility's scrubber systems neutralize the evolved hydrogen chloride (HCl) and nitrogen oxide (NOx) gases[8].

Step-by-Step Disposal Workflows

Protocol A: Routine Laboratory Waste Disposal

This protocol applies to unused reagents, expired batches, or reaction byproducts containing the chemical.

  • Segregation: Isolate the chemical waste from strong oxidizers and bases. Do not mix with heavy metal waste or reactive aqueous streams[4].

  • Containment: Transfer solid waste into a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or amber glass). For liquid waste (solutions containing the compound), use a designated halogenated or non-halogenated organic waste carboy, depending on the solvent used.

  • Labeling: Clearly label the container with "Hazardous Waste - Toxic/Irritant Solid" and specify the exact chemical name: "(1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride". Include the accumulation start date.

  • Storage: Store in a designated secondary containment tray in a cool, dry, well-ventilated waste accumulation area until EHS (Environmental Health and Safety) pickup[5].

Protocol B: Spill Response and Decontamination

Accidental releases of the dry powder require immediate, dust-minimizing intervention.

  • Evacuation & Assessment: Isolate the spill area. If the spill is large or ventilation is poor, evacuate non-essential personnel[7].

  • PPE Donning: Equip a HEPA-filtered respirator, chemical goggles, and double nitrile gloves[3][5].

  • Containment (No Sweeping): Do not use a standard broom, as this generates airborne dust. Instead, gently cover the powder with a damp absorbent pad or an inert absorbent material (e.g., vermiculite or sand)[3].

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a rigid, sealable hazardous waste container. Alternatively, use a specialized HEPA-filtered vacuum designed for hazardous chemical dusts.

  • Surface Decontamination: Wash the affected surface with a mild detergent solution or appropriate solvent, followed by water. Collect all liquid effluent and contaminated cleaning materials (paper towels, pads) as hazardous waste[7].

Regulatory and Logistics Plan

  • RCRA Classification: While not specifically P- or U-listed, it must be managed as a characteristic hazardous waste due to its toxicity profile.

  • Transportation: Must be transported by licensed hazardous waste haulers. It is typically classified under general hazardous solid waste protocols for transportation, ensuring it is kept dry and away from incompatible materials[8].

Process Visualization

Below is the logical workflow for managing a spill and the subsequent disposal pathway.

SpillResponse Spill Spill of (1R)-1-methyl-2,3-dihydro -1H-isoindole HCl Assess Isolate Area & Don PPE (Respirator, Goggles, Gloves) Spill->Assess Contain Contain Spill (Avoid Dust Generation) Assess->Contain Absorb Apply Inert Absorbent or HEPA Vacuum Contain->Absorb Collect Transfer to HDPE Hazardous Waste Container Absorb->Collect Decon Decontaminate Surface (Detergent & Water) Collect->Decon Label Label as Hazardous Waste & Store in Accumulation Area Decon->Label EHS EHS Pickup & Logistical Transport Label->EHS Incinerate High-Temperature Incineration (Thermal Destruction & Scrubbing) EHS->Incinerate

Step-by-step spill response and regulatory disposal workflow for isoindoline hydrochloride salts.

References[8] Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNFEUFm7oFMIEBapMfPeveBdcXuxjeONq3v4ptUkZjkSR9bgRNeTTm_2JImJjb5Pz4-9b5RTrCeMotrbXpAPKrEFCiEnup257_Fz7yAv8c3GLH9HLEeiymGcpi2xXrwXr_tjXrTujo[1] Isoindoline — Chemical Substance Information - NextSDS. nextsds.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEHebmAi7st0qSB4-KudktfwILMAg3UEERcQPmDFpDhSx2pcoldesA_OOkwfysLsqhqkWHN_c0CglyLyE_VLqH3S5WAGiloUmiYF3X7wHDG2jjQmLvNHBTWX2NuzhjAWo3kZbXW-4gBP7BLQfMPQ==[2] Isoindoline | C8H9N | CID 422478 - PubChem - NIH. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfXAJ0jJSM-USw8Iz7EYv9S3RD0r3X0obrlr2pWIcWFYj8c2he51nXZChLqy62_4drT1M1vkFzkl2IpALb-tR1PNK6xrXZL6mih4-718Zrih0010V-XwppLdfaUzkZ34AcpzzvMo7-n7pF3aB8RCxg[4] 1-Adamantanamine hydrochloride SAFETY DATA SHEET - Fisher Scientific. fishersci.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV4MR5sZ3TqrjfrAPeY3YaqyLOOA5MjPckdgnUzVgjx7gSbLpoTVs89dVvlRtYEAYYrzfbDjvcQi8TZpMn_tE8T3s_e745mYcvkQFGBadTUC28ayteMHiuP2m-MFwIkYry6cwunsI4lekfI7Kyd_Nee1tFZ6i1Ro4-f73tOF-mDunp7SXd-P6_wftzlbDdNdI_4eKQlwzVty51_wq8W-LBP2hkFgzExY9wHpHWmCkEyyo8kWd7T-MCJI5QBQjIGV6f7dENhYKx_q-ZOWWTPUgQAIc-ZFlNhQ==[9] Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. vumc.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlgunBnCc-7nmr9tynxu6gLOilsLAwzjMgZttQAzf1iVXta_Rq42kumRwgswTz9eoC2uzrn8bmJk1HT1Wm5vF9ZqlOi57alg1sqNp_HpYE79YFPEU_rJmJkRoDQlFxrcsNsoIzDQLUNVd9bg7pPCNuZX6R4YaWb2stW67RKoJRwHAJThJwzMGpWjMXETYELXcVhQqHVrtBS7SRUUl3yKchZbQFleF9ndVzhlsw[5] V.C - Environmental Health & Safety - Washington State University. wsu.edu.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFixzS1gak2xv7HwMcfteNZHcxSbrqela96FfTB_fz-2kW7OgJ-CcbkbIINRKdJ2mAyUAp3EljaNaiTiWYGAizMh8eDze2ZBCKb_mNQIl8To_SN1JMRehh-3nRTkPD_Z8NJBxoJdUm-G2luJMAfNGDabBWYu2mnwI4PUBU3cmkaGIFYQ5a8ZS-CRQ==[10] Ivabradine Amine Hydrochloride SAFETY DATA SHEET - CymitQuimica. cymitquimica.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2PsbFMcBk0RY2T4YKJDWuB9sOJts3sSyJ-1oz_wux8xu7gwiJMH0igdrqy65j5twvpo4Q3JPSwxiQv8HXiN9nf8ppkMN2Tdnb82KVvJHb_G1cUwxKUy2A3Vyfy1beGAQdUhhscuNW4_XyKYhg_70rS6sOpyv7F5nCcA==[11] Center for Drug Evaluation and Research - Environmental Assessment. fda.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKV03tltxANG1Zbqg8l2gBmC5Ur84uGGDjz7wH9TsMdnrwrit-r7Udo8D09Hqdaa2dtS0kTsos685AwKmbtYCDOVgAn8WE86mf37sBMs-YXNCzO5a9y3cAys9rRdG3t-L21OnMCBVa4ox3PDBlafasRiw_kCx4m2o1lNmU4_jM[3] 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione - AK Scientific, Inc. aksci.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ1RrluLygHkckifnsoMGgSIM2fghL6Rjr4qIh11dBrR5Ev1ZG8w7BRkybxndnq2uNCQRvOaDb0sEBHB-JgIZDCnBIn5OU_2P9HOpfXGhViwjLFbbeUqKV6W0xjlx8vw==[7] Isoindoline SAFETY DATA SHEET - Fisher Scientific. fishersci.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBHFQoqTZ9LBk_TLNGUGv3ZF4sjMZ-UKyTdKxMQXR8cgDMgdFL6ru5Re4cxuJpvglUkkE-K0dhNPq7AJoNJ-s576Xiu-_snGTRJEkRE8MIwlgL1hFp_syc2P95ECeKCn39PKfodfSx_vtQF494MRnD_KglVwRykJnAoZ6RCQQgglRY9TUleLBmFA5Bc9-gZZjEEnZqMMjAe6u99txABDOKwMYCm0PWoZYTHstn9f6fPphVily78ywh4kPhcdLwkyp2PD1_ifdw1OS9bL1VFmXnYi4=[6] Material Safety Data Sheet - Methyl-d3-amine hydrochloride - Cole-Parmer. coleparmer.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2cFpND5b1AgWK3c1NeogqE__7yZBbCW-JXj9dnrJ06H3PdkEqYxbTmG8-yoHwyFA-Ewp-2qcX-oFKsiCAvjGF4_OjIryZ76eMRVq0XA5mV8Xhgy3yHe0oaKm7LvCJ-0HBieIBiJ4jI5jWMSdy[12] 1,3-Dimethyl-5-aminoadamantane hydrochloride SAFETY DATA SHEET - Fisher Scientific. fishersci.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSSSXticpDRev06rlzHppeamxljcyIAEod6vDxULBdM0yA73m_OdG-0hnPd9CWus4cke07MM7Uk0KtZ8BfkoDaJEYO8FnTjbilyeHbLBomvdvr95c4_InqkHsZFHOOkLS9c_4t_oH1MzBNl3QsiFf8jFbHin8a7-TSCQ4OKkHzHDYMqXSgd2Ams-NW4WLPe872

Sources

© Copyright 2026 BenchChem. All Rights Reserved.